Z-D-Ser-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDSOFZAKMQAO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-D-Ser-OH: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-D-serine (Z-D-Ser-OH), a key derivative of the non-proteinogenic amino acid D-serine. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and explores the significant biological roles of its parent compound, D-serine, in neuromodulation.
Core Structure and Properties of this compound
This compound, also known as N-Cbz-D-serine, is a synthetic amino acid derivative. Its structure consists of the D-enantiomer of serine with its amino group protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis and other complex organic syntheses as it prevents unwanted reactions of the amino group while allowing for modifications at other sites of the molecule.
The fundamental structure of this compound is characterized by the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol .[1] Its IUPAC name is (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid.[1] The presence of the benzyloxycarbonyl group makes the molecule more lipophilic compared to free D-serine.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.22 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 117 - 120 °C | |
| XLogP3 | 0.4 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 5 | |
| NAAA Inhibition (IC₅₀) | > 100 μM |
Chemical Structure Visualization
The chemical structure of this compound is depicted below, illustrating the D-serine backbone with the N-terminal benzyloxycarbonyl protecting group.
Experimental Protocols
Synthesis of N-α-benzyloxycarbonyl-D-serine (this compound)
This protocol describes the synthesis of this compound via the reaction of D-serine with benzyl chloroformate under basic conditions, a method adapted from standard procedures for N-Cbz protection of amino acids.
Materials:
-
D-serine
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Acetone
-
Water (deionized)
-
Ethyl acetate
-
Methylene chloride
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of D-serine: In a round-bottom flask, dissolve D-serine (1 equivalent) and sodium bicarbonate (1 equivalent) in a mixture of water and acetone. Stir the solution until all solids have dissolved.
-
Addition of Benzyl Chloroformate: Cool the solution in an ice bath. Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: a. Remove the acetone from the reaction mixture using a rotary evaporator. b. Wash the remaining aqueous solution twice with methylene chloride to remove any unreacted benzyl chloroformate and other organic impurities. c. Acidify the aqueous layer to a pH of approximately 2.5 with concentrated hydrochloric acid. The product should precipitate out of the solution. d. Extract the product into ethyl acetate (3x).
-
Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate. c. Filter the solution to remove the drying agent. d. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to obtain a white crystalline solid.
Biological Significance and Signaling Pathways
While this compound is primarily a synthetic compound used in research and development, its parent molecule, D-serine, is a crucial neuromodulator in the mammalian central nervous system.
The Role of D-Serine in NMDA Receptor Signaling
D-serine functions as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. For the NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist, which can be either glycine or D-serine. D-serine is thought to be the primary endogenous ligand for this site in many brain regions.
The synthesis of D-serine from its enantiomer, L-serine, is catalyzed by the pyridoxal 5'-phosphate-dependent enzyme, serine racemase. This conversion primarily occurs in astrocytes and neurons. The release of D-serine from these cells into the synaptic cleft allows it to modulate the activity of NMDA receptors on postsynaptic neurons, thereby influencing processes such as learning, memory, and neuronal development.
The following diagram illustrates the synthesis of D-serine and its subsequent role in the activation of the NMDA receptor.
References
N-Cbz-D-serine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-D-serine (N-Cbz-D-serine) is a pivotal protected amino acid derivative with significant applications in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its D-configuration and the presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine offer stereochemical control and stability, making it an invaluable building block for complex molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of N-Cbz-D-serine, complete with experimental protocols and visual workflows.
Core Chemical and Physical Properties
The fundamental properties of N-Cbz-D-serine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.22 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 116-119 °C | |
| Boiling Point | 487.5 ± 45.0 °C (Predicted) | |
| Solubility | Slightly soluble in Acetic Acid, DMSO, and Methanol. Low solubility in water. | |
| pKa | 3.60 ± 0.10 (Predicted) | |
| Optical Rotation | [α]D²⁵ -5.08° to -7° (c=6, in Acetic Acid) | |
| CAS Number | 6081-61-4 |
Spectroscopic Data
Key spectroscopic data for the characterization of N-Cbz-D-serine are provided below.
| Spectroscopy | Data | Reference |
| ¹H NMR (CD₃OD) | δ: 3.83-3.92 (m, 2H, CH₂), 4.30 (t, J=8.8 Hz, 1H, NCH), 5.13 (s, 2H, CH₂), 7.29-7.40 (m, 5H, Ph-H) | |
| ¹³C NMR (CD₃OD) | δ: 57.7, 63.1, 67.7, 128.9 (2C), 129.0, 129.5 (2C), 138.1, 158.6, 173.8 | |
| Mass Spectrometry (m/z) | 238 [M-H]⁻ (100) | |
| Infrared (IR, cm⁻¹) | 1689 (C=O), 1749 (C=O), 3319 (NH), 3338 (OH) |
Synthesis of N-Cbz-D-serine
The most common method for the synthesis of N-Cbz-D-serine involves the reaction of D-serine with benzyl chloroformate under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: Synthesis of N-Cbz-D-serine
This protocol is a generalized procedure based on common laboratory practices for the N-protection of amino acids.
Materials:
-
D-Serine
-
Benzyl chloroformate (Cbz-Cl)
-
Magnesium oxide (MgO) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Dioxane (optional, can improve solubility)
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Reaction flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a reaction flask equipped with a magnetic stirrer, dissolve D-Serine in water. If solubility is an issue, a co-solvent like dioxane can be added. Cool the solution in an ice bath to 0-5 °C.
-
Basification: Add the base (e.g., Magnesium oxide) to the cooled solution while stirring. Ensure the base is in excess to neutralize the HCl byproduct.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate to the reaction mixture via an addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours or overnight until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any insoluble inorganic salts.
-
Wash the filtrate with a nonpolar solvent like diethyl ether to remove unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 2N HCl. This will precipitate the N-Cbz-D-serine.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-Cbz-D-serine as a white solid.
Applications in Synthesis
N-Cbz-D-serine is a crucial intermediate in the synthesis of various pharmaceutical compounds and peptides. The Cbz group provides robust protection for the amine functionality under a variety of reaction conditions and can be readily removed by catalytic hydrogenolysis.
Peptide Synthesis
N-Cbz-D-serine is widely used in both solution-phase and solid-phase peptide synthesis (SPPS). The general workflow for incorporating an N-Cbz-protected amino acid into a growing peptide chain is illustrated below.
This protocol outlines a general procedure for coupling N-Cbz-D-serine to a resin-bound peptide with a free N-terminal amine using Fmoc chemistry for other residues. Note that while Fmoc is more common in modern SPPS, Cbz protection is still used, particularly in solution-phase synthesis or for specific applications. For SPPS, if a Cbz-protected amino acid is used, the final deprotection of the Cbz group will require hydrogenolysis after cleavage from the resin.
Materials:
-
Resin-bound peptide with a free amine
-
N-Cbz-D-serine
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU)
-
Activating agent (e.g., N-Hydroxysuccinimide (NHS) or HOBt)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Diisopropylethylamine (DIEA))
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in the reaction solvent (e.g., DMF) in a reaction vessel.
-
Activation of N-Cbz-D-serine: In a separate vial, dissolve N-Cbz-D-serine and the activating agent (e.g., HOBt) in DMF. Add the coupling reagent (e.g., DCC) and allow the mixture to react for a few minutes to form the active ester.
-
Coupling: Add the activated N-Cbz-D-serine solution to the resin. Add the base (e.g., DIEA) to neutralize any acidic species and facilitate the reaction. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Materials:
-
Cbz-protected peptide
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent in a reaction flask.
-
Addition of Catalyst: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Synthesis of Pharmaceutical Intermediates
N-Cbz-D-serine is a key starting material for the synthesis of various chiral molecules, including the anticonvulsant drug Lacosamide. Its D-configuration is essential for the stereospecific synthesis of the final active pharmaceutical ingredient. The synthesis involves the protection of the D-serine amine with a Cbz group, followed by a series of transformations to build the final molecule.
Stability and Storage
N-Cbz-D-serine is relatively stable under normal laboratory conditions. It should be stored in a cool, dark, and dry place to prevent degradation. It is stable in acidic and alkaline environments to a greater extent than the unprotected amino acid due to the Cbz protecting group.
Safety and Handling
Standard laboratory safety precautions should be observed when handling N-Cbz-D-serine. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of the powder.
This technical guide provides a comprehensive overview of the chemical properties and applications of N-Cbz-D-serine for professionals in research and drug development. The detailed protocols and workflows are intended to facilitate its effective use in the laboratory.
References
Z-D-Ser-OH molecular weight and formula
An In-Depth Technical Guide on Z-D-Ser-OH
This guide provides an overview of the chemical properties of this compound, a derivative of the amino acid serine. It is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work.
Core Compound Data
This compound, also known as N-Cbz-D-serine, is a protected form of D-serine. The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Weight | 239.22 g/mol [1][2][3][4] |
| Molecular Formula | C11H13NO5[1] |
| CAS Number | 6081-61-4 |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the compound's name, its chemical formula, and its resulting molecular weight.
References
A Technical Guide to Commercial Sources of N-Cbz-D-serine
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-D-serine (N-Cbz-D-serine) is a crucial protected amino acid derivative used extensively in peptide synthesis and as a chiral building block in the development of complex organic molecules and pharmaceuticals.[1][2] Its D-configuration and the stability afforded by the benzyloxycarbonyl (Cbz or Z) protecting group make it an important intermediate for creating specific, stereochemically defined target molecules.[1] This guide provides an overview of its commercial availability, typical quality specifications, and a standardized workflow for procurement and verification.
Commercial Availability and Specifications
N-Cbz-D-serine is available from a wide range of chemical suppliers, from those catering to small-scale academic research to those capable of providing bulk quantities for industrial applications. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally a white to off-white crystalline powder with a melting point in the range of 117-120°C.
The following table summarizes a selection of commercial suppliers and the typical specifications of their N-Cbz-D-serine offerings.
| Supplier | Product Name | CAS Number | Purity | Available Pack Sizes |
| TCI Chemicals | N-Benzyloxycarbonyl-D-serine | 6081-61-4 | >98.0% | 1g, 5g, Bulk Quote |
| Advent Chembio | N-Cbz-D-serine, 98% [Z-D-Ser-OH] | 6081-61-4 | 98% | 25g |
| SRL | Z-D-Serine extrapure, 99% | 6081-61-4 | 99% | 500mg, 1g, 5g, 25g |
| NSR Laboratories | N-Cbz-D-Serine | 6081-61-4 | 99% | 1kg, 5kg, 10kg, 25kg, 1 MT |
| ADVENT CHEMBIO | N-Cbz-D-serine, 98% [this compound] | 6081-61-4 | 98% | 1kg, 5kg, 10kg, 25kg, 1 MT |
| TEADUS PHARMA | CBZ-D-Serine | 6081-61-4 | 95% | 100g, 500g, 1kg, 5kg, 20kg, 50kg, 100kg |
This table is representative and not exhaustive. Researchers should always verify current specifications and availability directly with the suppliers.
Methodologies for Quality Verification
While suppliers provide a Certificate of Analysis (CoA), independent verification may be necessary for critical applications. The methodologies listed on supplier CoAs and in chemical literature form the basis for quality control.
Standard protocols for confirming the identity and purity of N-Cbz-D-serine include:
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound by separating it from any impurities. TCI Chemicals, for instance, specifies a purity of greater than 98.0% as determined by HPLC.[3]
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy (¹H NMR and ¹³C NMR) is employed to confirm the chemical structure of the molecule. The resulting spectra provide detailed information about the arrangement of atoms.[2]
-
Melting Point Determination: The melting point is a key physical property used to assess purity. A sharp melting point range, such as the 117-120°C range specified by Advent Chembio, indicates a high degree of purity.
-
Specific Optical Rotation: As a chiral molecule, the specific optical rotation is a critical parameter to confirm the correct enantiomeric form (D-serine). For example, a typical specification is a rotation of -5.0 to -7.0 degrees (c=6, in acetic acid).
-
Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the presence of key functional groups within the molecule, such as the carbonyl (C=O) and amine (N-H) groups.
Procurement and Verification Workflow
The process of acquiring and validating N-Cbz-D-serine for research or development follows a logical progression to ensure the material's quality and suitability for its intended use.
References
Z-D-Ser-OH: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of N-Carbobenzoxy-D-serine (Z-D-Ser-OH), a key building block in peptide synthesis and a compound of interest for various research and drug development applications. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, offering a valuable resource for scientists and professionals in the field.
Chemical Identification and Properties
This compound is a protected derivative of the D-isoform of the amino acid serine. The benzyloxycarbonyl (Z) group on the amine provides stability during peptide synthesis, preventing unwanted side reactions.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| CAS Number | 6081-61-4 |
| Molecular Formula | C11H13NO5 |
| IUPAC Name | (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid |
| Synonyms | N-Cbz-D-serine, Cbthis compound, N-Carbobenzoxy-D-serine |
| PubChem CID | 489184 |
| ChEMBL ID | CHEMBL245258 |
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 239.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (200 mg/mL) |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its incorporation into a peptide chain using both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.
Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a resin support using Boc-protected amino acids, including this compound.
Materials:
-
Appropriate resin (e.g., PAM resin)
-
Boc-protected amino acids (including Boc-Ser-OH where the side-chain hydroxyl is unprotected)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-diisopropylethylamine (DIPEA)
-
Coupling agent (e.g., HBTU)
-
N,N-dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DCM.
-
Remove the Boc protecting group from the pre-loaded amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and isopropanol.
-
-
Neutralization:
-
Neutralize the resin with 5% DIPEA in DCM.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve Boc-Ser-OH (2.5 equivalents) and a coupling agent such as HBTU (2.5 equivalents) in DMF.
-
Add DIPEA (5 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for the appropriate duration.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 1-3 for the subsequent amino acids in the peptide sequence.
-
-
Final Cleavage:
-
Wash the completed peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H2O/triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the use of Fmoc-protected amino acids, which can be adapted for the incorporation of this compound if it were part of a fragment coupled in solution phase prior to SPPS, or more commonly, where Fmoc-D-Ser(tBu)-OH would be used for direct incorporation. The general cycle is as follows:
Materials:
-
Appropriate resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
N,N-dimethylformamide (DMF)
-
Piperidine
-
Coupling agent (e.g., HBTU)
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling:
-
Swell the resin in DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2-3 for each amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail to release the peptide.
-
Biological Context and Potential Applications
While specific quantitative data on the biological activity of this compound itself is not extensively available in public literature, its core component, D-serine, is a well-established neuromodulator. D-serine acts as a co-agonist at the glycine site of NMDA receptors, playing a crucial role in synaptic plasticity and neurotransmission. The presence of the Z-group in this compound makes it a synthetic precursor, and its biological effects would likely only be observed after in vivo cleavage of this protecting group to release D-serine.
The primary application of this compound remains as a building block in the synthesis of peptides containing D-serine. These peptides can be designed as enzyme inhibitors, receptor ligands, or probes to study biological systems.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the logical relationship of D-serine in the context of NMDA receptor signaling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Role of D-Serine as a co-agonist in NMDA receptor signaling.
Conclusion
This compound is a fundamental reagent for the synthesis of D-serine-containing peptides. Its proper use, guided by established SPPS protocols, is essential for achieving high-purity products for research and development. While the direct biological activity of the Z-protected form is limited, it serves as a valuable precursor to peptides that can probe the well-documented roles of D-serine in the central nervous system. Future research may explore novel applications of peptides synthesized using this versatile building block.
References
The Biochemical Versatility of Z-D-Ser-OH: A Technical Guide for Researchers
An In-depth Exploration of N-benzyloxycarbonyl-D-serine (Z-D-Ser-OH) in Neuroscience, Enzyme Inhibition, and Peptide Synthesis
N-benzyloxycarbonyl-D-serine (this compound) is a protected form of the non-proteinogenic amino acid D-serine. While often utilized as a chiral building block in synthetic organic chemistry, its applications in biochemistry are nuanced and significant, primarily revolving around its relationship with D-serine, an important neuromodulator, and its utility in the construction of peptides. This technical guide provides a comprehensive overview of the core biochemical applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Role in Neuroscience: A Precursor to the NMDA Receptor Co-agonist D-Serine
The most prominent biochemical application of this compound is intrinsically linked to the function of D-serine in the central nervous system. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] this compound can serve as a protected precursor to D-serine in experimental contexts, allowing for controlled studies of glutamatergic neurotransmission.
The D-Serine Signaling Pathway at the Glutamatergic Synapse
D-serine, synthesized from L-serine by the enzyme serine racemase, is stored and released primarily from astrocytes, although neuronal sources also contribute.[1][3] Upon release into the synaptic cleft, D-serine binds to the GluN1 subunit of the NMDA receptor.[4] For the NMDA receptor channel to open, it requires the simultaneous binding of glutamate to the GluN2 subunit and depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block. This tripartite "coincidence detection" is fundamental for the influx of Ca2+, which in turn activates downstream signaling cascades leading to long-term potentiation (LTP) or long-term depression (LTD), the cellular mechanisms underlying learning and memory.
The following diagram illustrates the signaling pathway of D-serine at a glutamatergic synapse:
Experimental Protocols in Neuroscience Research
While specific protocols for the direct application of this compound in vivo are not extensively detailed in the literature, its use would typically involve deprotection to release D-serine. A general experimental workflow to study the effect of D-serine on synaptic plasticity, for which this compound could be a precursor, is outlined below.
Workflow for Investigating D-Serine's Role in Long-Term Potentiation (LTP):
A detailed protocol for such an experiment would involve:
-
Hippocampal Slice Preparation: Acute hippocampal slices are prepared from rodent brains.
-
Electrophysiology: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of synaptic transmission is recorded for a set period (e.g., 20-30 minutes).
-
Drug Application: D-serine (or its precursor) is added to the perfusion medium.
-
LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
Post-LTP Recording: The fEPSP slope is monitored for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Analysis: The potentiated fEPSP slope is compared to the baseline to quantify the degree of LTP.
Application as an Enzyme Inhibitor
This compound has been investigated for its inhibitory activity against certain enzymes. Notably, it has been shown to be a weak inhibitor of rat recombinant N-acylethanolamine-hydrolyzing acid amidase (NAAA).
| Enzyme Target | Source Organism | Cell Line (for expression) | Substrate | Assay Method | IC50 (μM) |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Rat | HEK293 | Heptadecenoylethanolamide | LC/MS | > 100 |
Table 1: Inhibitory Activity of this compound
Experimental Protocol for NAAA Inhibition Assay
A general protocol for assessing the inhibition of NAAA by this compound, based on available descriptions, would be as follows:
-
Enzyme Preparation: Rat recombinant NAAA is expressed in a suitable cell line, such as HEK293.
-
Inhibition Assay:
-
The expressed enzyme is incubated with the substrate, heptadecenoylethanolamide.
-
Various concentrations of the inhibitor (this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes).
-
-
Quantification: The reaction is stopped, and the product is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Utility in Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the N-terminus of the D-serine residue.
Role of Z-Protection in SPPS
In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive groups of the amino acids (the α-amino group and any reactive side chains) must be protected. The Z-group is a well-established N-terminal protecting group, although in modern SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) group is more commonly used due to its lability to mild base.
The use of Z-protected amino acids like this compound is more prevalent in solution-phase peptide synthesis and can be used in Boc-SPPS. The hydroxyl group of the serine side chain also typically requires protection (e.g., as a benzyl ether) to prevent side reactions such as O-acylation during the coupling steps.
General Workflow for Incorporating this compound in Boc-SPPS
The following diagram outlines the logical steps for incorporating a Z-protected amino acid in a Boc-SPPS workflow, assuming the Z-group is the final N-terminal protection or is removed in a separate step.
Conclusion
This compound is a versatile biochemical tool with primary applications stemming from its identity as a protected D-serine derivative. Its use in neuroscience research allows for the investigation of the critical role of D-serine in NMDA receptor-mediated synaptic plasticity. As an enzyme inhibitor, it shows weak activity against NAAA, suggesting potential for further derivatization to enhance potency. In the realm of peptide synthesis, it serves as a valuable building block, particularly in classical synthesis strategies. For researchers and drug development professionals, understanding these core applications is key to leveraging the full potential of this compound in their respective fields. Further research is warranted to explore its potential as a serine protease inhibitor and to obtain more extensive quantitative data on its interactions with various biological targets.
References
- 1. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
The Strategic Role of N-α-Carbobenzyloxy-D-serine (Z-D-Ser-OH) in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-α-Carbobenzyloxy-D-serine, commonly abbreviated as Z-D-Ser-OH, is a pivotal building block in the intricate field of synthetic chemistry, particularly in the realm of peptide synthesis and the development of complex molecular architectures. Its unique stereochemistry and the presence of the versatile benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function make it an indispensable tool for the controlled and stereospecific construction of peptides and other bioactive molecules. This guide provides a comprehensive technical overview of the applications, experimental protocols, and underlying chemical principles related to the use of this compound.
Core Chemical and Physical Properties
This compound is a white crystalline solid, and its stability is enhanced by the presence of the Z-group, which prevents unwanted side reactions at the amino terminus. The key physical and chemical properties are summarized in the table below, providing essential data for its use in synthetic protocols.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.22 g/mol | [1] |
| CAS Number | 6081-61-4 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 119-122 °C | |
| Solubility | Soluble in methanol, ethanol, and aqueous base. | |
| Optical Rotation | [α]²⁰/D ~ -5.5° (c=2 in acetic acid) |
The Role of this compound in Peptide Synthesis
The primary application of this compound lies in peptide synthesis, where it serves as a protected D-amino acid building block. The D-configuration is of particular interest in drug development as peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life. The Z-group provides robust protection of the α-amino group under a variety of coupling conditions and can be selectively removed when required.
Solution-Phase Peptide Synthesis (SPPS)
This compound is well-suited for solution-phase peptide synthesis, a classical and versatile method for constructing peptides. In this approach, protected amino acids are sequentially coupled in a suitable solvent, with purification of the intermediate peptide fragments after each step.
This protocol outlines the synthesis of a simple dipeptide to illustrate the use of this compound in a typical coupling reaction using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Salt Neutralization: Dissolve H-Gly-OBn·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. Add this solution to the neutralized glycine benzyl ester solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the protected dipeptide, Z-D-Ser-Gly-OBn.
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| H-Gly-OBn·HCl | 1.0 |
| DCC | 1.1 |
| HOBt | 1.1 |
| DIPEA | 1.1 |
Solid-Phase Peptide Synthesis (SPPS)
While less common than Fmoc- and Boc-protected amino acids in modern automated SPPS, Z-protected amino acids can be employed, particularly in the synthesis of protected peptide fragments. The Z-group is stable to the mildly acidic conditions used for Boc deprotection and the basic conditions for Fmox deprotection, offering an orthogonal protection strategy.
Caption: General workflow for incorporating this compound in SPPS.
Deprotection of the Z-Group
The removal of the benzyloxycarbonyl (Z) group is a critical step in peptide synthesis. Several methods are available, with catalytic transfer hydrogenation being a widely used and mild procedure.
Experimental Protocol: Catalytic Transfer Hydrogenation
This method offers a significant advantage over traditional catalytic hydrogenation as it does not require specialized high-pressure hydrogenation apparatus.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH) or Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).
-
To this suspension, add formic acid (2-5 equivalents) or ammonium formate (2-5 equivalents) as the hydrogen donor.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain the deprotected peptide.
| Protecting Group | Hydrogen Donor | Catalyst | Typical Yield | Citations |
| N-benzyloxycarbonyl (Z) | Formic acid | 10% Pd/C | >90% | [2] |
| C-terminal benzyl ester | Formic acid | 10% Pd/C | >90% | |
| O-benzyl ether (Ser) | Formic acid | 10% Pd/C | >90% |
Potential Side Reactions
While this compound is a robust building block, potential side reactions should be considered, particularly concerning the serine side chain and the stereochemical integrity of the chiral center.
-
O-acylation: The hydroxyl group of the serine side chain can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides. This can be minimized by using a protecting group on the serine side chain (e.g., tert-butyl or benzyl ether) if the synthetic strategy allows.
-
Racemization: The α-proton of an activated amino acid can be abstracted under basic conditions, leading to racemization. The use of coupling additives like HOBt or employing urethane-protected amino acids like this compound helps to suppress this side reaction through the formation of less reactive intermediates.
-
Dehydration: Under harsh acidic conditions or with certain coupling reagents, the serine side chain can undergo dehydration to form dehydroalanine.
Applications in Bioactive Molecules and Signaling Pathways
The incorporation of D-serine into peptides is a key strategy for developing therapeutics with improved pharmacological properties. D-serine itself is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic plasticity and neurotransmission. Peptides containing D-serine can be designed to modulate NMDA receptor activity, offering potential therapeutic avenues for neurological and psychiatric disorders.
NMDA Receptor Signaling Pathway
Caption: Modulation of NMDA receptor signaling by a D-serine containing peptide.
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. Its utility in introducing the non-canonical D-serine into peptide backbones provides a powerful strategy for enhancing the stability and therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties, coupling and deprotection protocols, and potential side reactions is essential for its effective application in the synthesis of complex and biologically active molecules. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
A Comprehensive Technical Guide to the Stability and Storage of Z-D-Ser-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Z-D-Ser-OH (N-Carbobenzyloxy-D-serine), a critical building block in peptide synthesis and drug development. Understanding the chemical stability of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes. This document outlines potential degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Executive Summary
This compound, a protected amino acid, requires careful handling and storage to prevent degradation. Optimal stability is achieved by controlling temperature, moisture, and light exposure. This guide summarizes storage conditions, potential degradation mechanisms involving both the serine side chain and the benzyloxycarbonyl (Z) protecting group, and standardized protocols for conducting stability studies. The provided information is essential for maintaining the purity and reactivity of this compound in a laboratory setting.
Stability and Storage Conditions
The stability of this compound is highly dependent on its physical state (solid or in solution) and the environmental conditions.
Storage Recommendations
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier data sheets and general best practices for protected amino acids.
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Up to 3 years[1][2] | Tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years[1][2] | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working solutions. |
Handling Guidelines
Proper handling is crucial to prevent contamination and degradation:
-
Hygroscopicity : this compound is hygroscopic. It is advisable to allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Inert Atmosphere : For long-term storage, particularly of solutions, purging the container with an inert gas like argon or nitrogen can mitigate oxidative degradation.
-
Freeze-Thaw Cycles : Repeated freeze-thaw cycles of solutions should be avoided as they can accelerate degradation. It is recommended to prepare single-use aliquots.
Potential Degradation Pathways
This compound can degrade through mechanisms affecting the serine moiety or the benzyloxycarbonyl (Z) protecting group. These pathways are typically induced by stress conditions such as harsh pH, high temperature, oxidation, or UV light.
Caption: Potential degradation pathways of this compound under various stress conditions.
Cleavage of the Benzyloxycarbonyl (Z) Group
The Z-group is susceptible to cleavage under both acidic and basic conditions, as well as through hydrogenolysis.
-
Acid/Base Hydrolysis : Strong acidic or basic conditions can hydrolyze the carbamate linkage, yielding D-serine, benzyl alcohol, and carbon dioxide.
-
Hydrogenolysis : Catalytic hydrogenation can also remove the Z-group, producing D-serine and toluene. This is a common deprotection strategy in synthesis rather than an unintended degradation pathway.
Degradation of the Serine Side Chain
The serine residue itself can undergo degradation, particularly under thermal stress.
-
Dehydration : At elevated temperatures, the serine side chain can undergo dehydration (loss of a water molecule) to form a dehydroalanine derivative.
-
Oxidation : The hydroxyl group of serine can be oxidized, potentially leading to the formation of a pyruvic acid derivative.
-
Deamination and Decarboxylation : Severe thermal stress can lead to deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, forced degradation studies are performed. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradants. The results are crucial for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol (Representative)
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
4.1.1 Materials and Reagents
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer, pH 7.4
4.1.2 General Sample Preparation Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. This stock solution will be used for the stress conditions outlined below.
4.1.3 Stress Conditions
-
Acid Hydrolysis : Mix the stock solution with 1N HCl and incubate at 60°C.
-
Base Hydrolysis : Mix the stock solution with 1N NaOH and incubate at 60°C. Neutralize with acid before analysis.
-
Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation : Expose the solid this compound to dry heat at 80°C in a calibrated oven. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Representative)
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
4.2.1 Chromatographic Conditions
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm and 254 nm.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
4.2.2 Method Validation The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations of Experimental and Logical Workflows
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Relationship between storage conditions and the stability of this compound.
Conclusion
The chemical stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the quality of their starting materials. The provided protocols for forced degradation and HPLC analysis serve as a foundation for establishing a comprehensive stability profile for this compound, which is an essential component of quality control and regulatory compliance in drug development.
References
Navigating the Solubility of Z-D-Ser-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Z-D-Ser-OH (N-Cbz-D-serine), a critical parameter for its application in peptide synthesis, drug development, and various biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing and applying this crucial physicochemical property.
This compound is a protected form of D-serine, an important amino acid with diverse biological roles. The N-benzyloxycarbonyl (Cbz or Z) protecting group enhances its utility in organic synthesis by preventing unwanted side reactions at the amino group. Understanding its solubility in common laboratory solvents is paramount for efficient reaction setup, purification, and formulation.
Quantitative Solubility Data of this compound
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information, a summary of its solubility is presented below. It is generally characterized as having good solubility in organic solvents and low solubility in water.
| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL[1] | Slightly Soluble[2][3] | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility.[1] |
| Acetic Acid | Data not available | Slightly Soluble[2] | |
| Methanol | Data not available | Slightly Soluble | |
| Water | Data not available | Low Solubility | |
| Ethanol | Data not available | Not specified | |
| Acetone | Data not available | Not specified | |
| N,N-Dimethylformamide (DMF) | Data not available | Not specified | |
| Chloroform | Data not available | Soluble (for the racemate Z-DL-serine) | |
| Dichloromethane (DCM) | Data not available | Soluble (for the racemate Z-DL-serine) |
Experimental Protocol for Solubility Determination
For a precise and reliable determination of this compound solubility in a specific solvent, the following gravimetric method is recommended. This protocol is adapted from established methodologies for determining the solubility of amino acids and their derivatives.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, water, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. This ensures that the solvent is fully saturated with this compound.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, remove the container from the shaker and let it stand at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid, centrifuge the sample at a constant temperature.
-
-
Gravimetric Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.
-
Transfer the supernatant to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Determine the weight of the transferred supernatant.
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound, or under vacuum).
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.
-
The solubility can then be expressed in various units, such as g/100 mL or mg/mL, based on the initial volume of the supernatant taken.
-
Logical Workflow for Solubility Assessment in Drug Development
The following diagram illustrates a typical workflow for assessing and utilizing the solubility data of a compound like this compound in a drug development context.
This workflow begins with the synthesis and initial characterization of this compound. A preliminary screening provides a qualitative understanding of its solubility in a broad range of solvents. Based on these initial findings, a more rigorous quantitative determination is performed on a selection of promising solvents. The resulting data is then analyzed to inform formulation development for subsequent in vitro and in vivo preclinical studies. This systematic approach ensures that the solubility characteristics of this compound are well-understood and appropriately leveraged throughout the drug development pipeline.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 3. N-Cbz-D-Serine price,buy N-Cbz-D-Serine - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Z-D-Ser-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Z-D-Ser-OH in Peptide Synthesis
N-benzyloxycarbonyl-D-serine (this compound) is a protected amino acid derivative used in the synthesis of peptides containing D-serine. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino terminus, while the D-configuration of the serine residue is often incorporated to enhance peptide stability against enzymatic degradation or to modulate biological activity.
The primary challenge in incorporating any serine residue into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) lies with its reactive hydroxyl (-OH) side chain.[1] If left unprotected, this group can lead to significant side reactions, compromising the yield and purity of the final peptide.[2] Therefore, the standard and highly recommended practice for SPPS involves the use of an additional protecting group for the serine side chain, such as the tert-butyl (tBu) ether in the common Fmoc/tBu orthogonal strategy.[3]
These application notes will cover the strategic use of D-serine in SPPS, focusing on the more robust approach using side-chain protected Z-D-Ser(tBu)-OH, and will also discuss the considerable risks and mitigation strategies associated with using the unprotected this compound.
Application Notes: Strategic Considerations
The Critical Need for Side-Chain Protection
The hydroxyl group of serine is nucleophilic and can compete with the N-terminal amine during coupling steps, leading to undesirable modifications.[2] The three main side reactions are:
-
O-Acylation: The unwanted acylation of the serine hydroxyl group by the activated incoming amino acid. This forms an ester linkage, which can lead to chain termination or the formation of a depsipeptide (a peptide with one or more amide bonds replaced by ester bonds).[1]
-
Dehydration (β-elimination): The elimination of the hydroxyl group and the α-proton can occur, particularly under basic conditions, leading to the formation of a dehydroalanine (Dha) residue. This is a significant issue as it alters the peptide's structure and function.
-
Racemization: While less common for the side chain itself, the conditions used during synthesis can sometimes lead to racemization at the α-carbon, affecting the peptide's stereochemical integrity and biological activity.
Using a side-chain protected derivative like Z-D-Ser(tBu)-OH is the most effective way to prevent these side reactions and ensure high fidelity in the synthesis of complex peptides.
The Z-Group in Orthogonal Protection Schemes
The Z (benzyloxycarbonyl) group is a classic Nα-protecting group. It is stable to the mildly basic conditions (e.g., piperidine in DMF) used for Fmoc group removal and the mild acidic conditions (e.g., TFA) used for Boc group removal. The Z-group is typically cleaved under harsher conditions:
-
Strong Acids: Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF).
-
Catalytic Hydrogenation: H₂ gas with a palladium catalyst (Pd/C).
This stability profile means the Z-group is not suitable for iterative N-terminal deprotection in a standard SPPS workflow. Instead, it is most strategically used to protect the N-terminus of the final peptide or a peptide segment intended for fragment condensation.
Quantitative Data: Coupling Reagent Performance
The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids. The following table summarizes the performance of common coupling reagents for the incorporation of a side-chain protected serine like Z-D-Ser(tBu)-OH. While this data is representative for protected serine derivatives, actual results can vary based on the peptide sequence and specific reaction conditions.
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective choice, but can be slower, increasing risk of side reactions with unprotected serine. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and faster carbodiimide alternative suitable for most couplings. |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings. |
| COMU | Excellent | 15 - 45 minutes | Very Low | A modern phosphonium-based reagent with high efficiency and low racemization. |
Experimental Protocols
General SPPS Workflow Diagram
The following diagram illustrates the fundamental iterative cycle of solid-phase peptide synthesis.
Protocol 1: Incorporation of Z-D-Ser(tBu)-OH as an N-Terminal Residue
This protocol assumes the synthesis of the preceding peptide chain was performed using a standard Fmoc/tBu strategy on a Rink Amide resin (0.1 mmol scale).
Materials:
-
Peptide-resin (post-synthesis of the main chain)
-
Z-D-Ser(tBu)-OH (3 eq., 0.3 mmol)
-
HATU (2.9 eq., 0.29 mmol)
-
N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol)
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Final Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling of Z-D-Ser(tBu)-OH:
-
In a separate vessel, dissolve Z-D-Ser(tBu)-OH and HATU in anhydrous DMF.
-
Add DIEA to the solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. A yellow/colorless result indicates a complete reaction. If the test is positive (blue), extend the coupling time or perform a second coupling.
-
Once complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage and Global Deprotection:
-
Dry the final peptide-resin under a vacuum for at least 1 hour.
-
Add the cleavage cocktail (e.g., 95% TFA/H₂O/TIS) to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the tBu and Z protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
-
Protocol 2: High-Risk Incorporation of Unprotected this compound
This protocol is provided for informational purposes and carries a high risk of side reactions. It is generally not recommended for peptides longer than a few residues or for sequences intended for therapeutic use.
Key Modifications from Protocol 1:
-
Coupling Reagent: Use a milder coupling reagent like DIC/HOBt instead of HATU. This reduces the reactivity of the activated carboxyl group, thereby lowering the chance of O-acylation on the unprotected hydroxyl group.
-
Pre-activation: Avoid in-situ activation. Pre-activate the this compound with DIC/HOBt for 10-15 minutes before adding the solution to the resin. This minimizes the exposure of the resin-bound peptide to the highly reactive coupling agents.
-
Reaction Time: The coupling time will likely be longer (2-4 hours). Monitor closely with the ninhydrin test.
-
Post-Cleavage Treatment: If O-acylation is suspected, the resulting ester bond can sometimes be cleaved by treating the crude peptide solution at a pH of 8.5-9.5 (using dilute aqueous ammonia) to induce an O-N acyl shift, though this is not always efficient and can introduce other impurities.
Conclusion
The successful incorporation of this compound into a peptide sequence via SPPS is highly dependent on the protection strategy for its side chain. For achieving high purity and yield, the use of a side-chain protected derivative such as Z-D-Ser(tBu)-OH is strongly recommended. The Z-group is best utilized for N-terminal protection of the final peptide due to its stability under standard SPPS conditions. While protocols exist for using unprotected serine, they present a significant risk of side reactions that can compromise the integrity of the final product. Careful selection of coupling reagents and adherence to optimized protocols are paramount for success.
References
Protocol for Coupling Z-D-Ser-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The successful incorporation of Z-D-Ser-OH (N-Benzyloxycarbonyl-D-serine) into a peptide sequence is a critical step in the synthesis of many biologically active peptides. The hydroxyl group of serine presents unique challenges, primarily the potential for O-acylation and racemization during the coupling reaction. This document provides detailed protocols and application notes for the efficient coupling of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS), with a focus on minimizing side reactions and maximizing yield.
The benzyloxycarbonyl (Z) protecting group is a commonly used urethane-type protecting group for the α-amino group. Its removal is typically achieved by catalytic hydrogenation, which provides an orthogonal deprotection strategy to the acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.
Key Considerations for this compound Coupling:
-
Side-Chain Protection: While the hydroxyl group of serine can sometimes be left unprotected, especially with milder coupling reagents, protection is generally recommended to prevent O-acylation, which leads to the formation of branched peptides. Common protecting groups for the serine hydroxyl group that are compatible with the Z-group include benzyl (Bzl) and tert-butyl (tBu). The choice of the side-chain protecting group should be orthogonal to the N-terminal Z-group and any other protecting groups in the peptide.
-
Racemization: Serine is susceptible to racemization during the activation of its carboxyl group, particularly in the presence of strong bases or with prolonged activation times.[1] The mechanism of racemization often involves the formation of an oxazolone intermediate.[2] The use of coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress racemization.[3][4]
-
Coupling Reagents: The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. A variety of reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions.[5]
-
Solvents and Bases: The choice of solvent and base can also influence the outcome of the coupling reaction. N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis. The most frequently used bases in peptide synthesis are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). For amino acids prone to racemization, a weaker base like collidine may be preferred.
Quantitative Data Summary
The selection of a suitable coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. The following tables summarize the performance of various coupling reagents. While specific data for this compound is limited in the literature, the data for analogous serine derivatives provides a valuable comparison.
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Cost-effective, widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct (DCC), potential for racemization without additives. |
| EDC | Carbodiimide | Water-soluble byproduct, suitable for aqueous phase coupling. | Can be less efficient than other reagents. |
| HBTU/HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times. | Can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | High coupling efficiency, good for sterically hindered amino acids. | Can be more expensive. |
| COMU | Uronium Salt | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents. | |
| DEPBT | Phosphonium Salt | Low racemization, effective for solution-phase coupling. |
Table 2: Reported Racemization Levels for Serine Coupling with Different Reagents
| Coupling Reagent | Additive | Base | % D-Isomer Formation (Model Reaction) |
| DIC | HOBt | DIPEA | Low |
| HBTU | HOBt | DIPEA | Moderate |
| HATU | HOAt | DIPEA | Low |
| PyBOP | DIPEA | Moderate |
Note: The extent of racemization is highly dependent on the specific reaction conditions (temperature, reaction time, stoichiometry) and the peptide sequence.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Z-D-Serine Containing Peptide
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy, where the Z-group is introduced at a specific position.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Z-D-Ser(tBu)-OH (or this compound if side-chain protection is omitted)
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Additive (e.g., HOBt or OxymaPure)
-
Base (e.g., DIPEA or NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.
-
Coupling of Z-D-Ser(tBu)-OH:
-
Pre-activation: In a separate vial, dissolve Z-D-Ser(tBu)-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and the additive (e.g., HOBt, 3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Chain Elongation: Repeat steps 2-7 for the subsequent Fmoc-protected amino acids in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (steps 2 and 3).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl or DEPBT)
-
Additive (e.g., HOBt)
-
Base (e.g., NMM or triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen solvent (e.g., DCM).
-
Neutralization: Add the base (e.g., NMM, 1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.
-
Addition of Coupling Reagent and Additive: Add the additive (e.g., HOBt, 1.1 equivalents) followed by the coupling reagent (e.g., EDC·HCl, 1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude dipeptide can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and facile removal.[1] This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group, summarizing quantitative data and visualizing key processes to aid in the rational design of synthetic routes.
Overview of Cbz Deprotection Methods
The selective cleavage of the Cbz group is crucial in multi-step syntheses. The most common methods for its removal include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic attack.[1] The choice of method depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.
A key aspect of the Cbz group's utility is its orthogonality with other common amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage, allowing for selective deprotection in complex molecules.[2]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally the cleanest method for Cbz deprotection.[3] It involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[3]
Mechanism: The reaction proceeds via the reduction of the Cbz group with hydrogen gas, leading to the formation of an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.
Hydrogenolysis with Hydrogen Gas (H₂)
This classic method involves stirring the Cbz-protected compound with a palladium catalyst in a suitable solvent under an atmosphere of hydrogen gas.
Advantages:
-
High efficiency and clean conversion.
-
Mild, neutral reaction conditions.
Disadvantages:
-
Requires specialized equipment for handling hydrogen gas (e.g., H-Cube, Parr hydrogenator).
-
The catalyst can be pyrophoric.
-
Incompatible with functional groups susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing groups.
Table 1: Catalytic Hydrogenolysis (H₂) Conditions and Yields
| Substrate Example | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Cbz-Nortropine | 10% Pd/C (5-10 mol%) | Methanol | Room Temp. | 1-3 h | High | |
| Cbz-protected dipeptide | 5% Pd/C | Methanol | 60 °C | 40 h | Not specified | |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | Water (micellar) | Room Temp. | 2 h | Total deprotection | |
| Cbz-protected peptide | 10% Pd/CaCO₃ | Methanol | 40 °C | Flow | 93% |
Experimental Protocol: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis (H₂)
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol (or other suitable solvent), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogen source (e.g., a balloon or hydrogenator).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Transfer Hydrogenolysis
Transfer hydrogenolysis offers a safer and more convenient alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate, is used to generate hydrogen in situ.
Advantages:
-
Avoids the need for specialized hydrogenation equipment.
-
Generally faster reaction times compared to H₂ gas at atmospheric pressure.
Disadvantages:
-
Requires stoichiometric amounts of the hydrogen donor.
-
The reaction is often performed at elevated temperatures (reflux).
Table 2: Transfer Hydrogenolysis Conditions and Yields
| Substrate Example | Hydrogen Donor | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Benzylamines | Ammonium Formate | 10% Pd/C | Methanol | Reflux | <10 min | 76-95% | |
| Halogenated Cbz-peptides | Ammonium Formate | 10% Pd/C | Methanol or DMF | Room Temp. | 2 h | Quantitative | |
| Cbz-Tyr-Gly-Gly-Phe-Leu-OCH₂-Polymer | Ammonium Formate | Pd(OAc)₂ | DMF/Water | Room Temp. | 2 h | Quantitative |
Experimental Protocol: General Procedure for Cbz Deprotection by Transfer Hydrogenolysis
-
Materials: Cbz-protected amine, Ammonium formate (4-5 equivalents), 10% Palladium on carbon (10 mol%), Methanol or Ethanol.
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.
-
Add ammonium formate to the solution.
-
Carefully add the 10% Pd/C catalyst.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate, and if necessary, dissolve the residue in an organic solvent and wash with saturated NaCl solution to remove excess ammonium formate.
-
Dry the organic layer and concentrate under reduced pressure to yield the deprotected amine.
-
Acid-Mediated Cleavage
Acidic conditions provide an alternative route for Cbz deprotection, particularly when the substrate contains functional groups sensitive to hydrogenolysis.
Mechanism: The reaction is thought to proceed via protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (SN2) or by unimolecular cleavage (SN1) to form a stable benzyl cation, which is then trapped. The resulting carbamic acid readily decarboxylates.
Hydrogen Bromide in Acetic Acid (HBr/AcOH)
A solution of HBr in acetic acid is a classic and potent reagent for Cbz cleavage.
Advantages:
-
Rapid deprotection.
-
Useful for substrates incompatible with hydrogenolysis.
Disadvantages:
-
Harsh, corrosive, and strongly acidic conditions.
-
Can affect other acid-labile protecting groups.
Table 3: Acid-Mediated Cleavage with HBr/AcOH
| Substrate Example | Reagent | Temperature | Time | Yield (%) | Reference |
| Cbz-protected peptide | 33% HBr in AcOH | Room Temp. | 20 min - 1 h | Not specified | |
| N-Cbz-amino acid | 33% HBr in AcOH | Room Temp. | Varies | Generally high | General knowledge |
Experimental Protocol: Cbz Deprotection with HBr/AcOH
-
Materials: Cbz-protected compound, 33% Hydrogen bromide in acetic acid, Diethyl ether.
-
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid.
-
Stir the mixture at room temperature for the required time (typically 20 minutes to a few hours), monitoring by TLC.
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry under vacuum.
-
Lewis Acids and Other Acidic Systems
Milder acidic conditions using Lewis acids or sulfonic acids in specific solvents have been developed to improve functional group tolerance.
Advantages:
-
Milder conditions compared to HBr/AcOH.
-
High functional group tolerance.
-
Scalable and cost-effective.
Disadvantages:
-
May require specific, and sometimes expensive, solvents like hexafluoroisopropanol (HFIP).
Table 4: Alternative Acidic Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| AlCl₃ (3 equiv) | HFIP | Room Temp. | 2-16 h | High | |
| Methanesulfonic acid (1 equiv) | HFIP | Room Temp. | Varies | Quantitative | |
| Isopropanol hydrochloride (IPA·HCl) | IPA | 65-75 °C | 4 h | Not specified |
Experimental Protocol: Cbz Deprotection with AlCl₃/HFIP
-
Materials: Cbz-protected amine (1 equiv), Aluminum chloride (AlCl₃, 3 equiv), Hexafluoroisopropanol (HFIP), Dichloromethane (CH₂Cl₂), Aqueous NaHCO₃.
-
Procedure:
-
To a solution of the Cbz-protected amine in HFIP, add AlCl₃ at room temperature.
-
Stir the resulting suspension at the same temperature for 2 to 16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction with aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate.
-
Purify the crude product by column chromatography.
-
Nucleophilic Deprotection
For substrates bearing sensitive functionalities that are incompatible with both hydrogenolysis and acidic conditions, nucleophilic deprotection offers a valuable alternative.
Mechanism: This method proceeds via an SN2 attack of a nucleophile at the benzylic carbon of the Cbz group, leading to the cleavage of the C-O bond and subsequent decarboxylation of the carbamic acid.
Deprotection with 2-Mercaptoethanol
A recently developed method utilizes 2-mercaptoethanol in the presence of a base.
Advantages:
-
Superior functional group tolerance, including for sulfur-containing compounds.
-
Avoids the use of metals and harsh acids.
Disadvantages:
-
Requires elevated temperatures (75 °C).
-
The use of a thiol requires appropriate handling and work-up procedures.
Table 5: Nucleophilic Deprotection with 2-Mercaptoethanol
| Substrate Example | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | K₃PO₄ | DMAc | 75 °C | 24 h | High | |
| Various Cbz-protected secondary amines | K₃PO₄ | DMAc | 75 °C | 24 h | Generally high |
Experimental Protocol: Cbz Deprotection with 2-Mercaptoethanol
-
Materials: Cbz-protected amine (1 equiv), 2-Mercaptoethanol (2 equiv), Potassium phosphate tribasic (K₃PO₄, 4 equiv), N,N-dimethylacetamide (DMAc).
-
Procedure:
-
Create a suspension of the protected amine and K₃PO₄ in DMAc.
-
Purge the suspension with an inert gas (e.g., N₂).
-
Add 2-mercaptoethanol and stir the reaction at 75 °C for 24 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of major Cbz deprotection pathways.
Caption: General experimental workflow for Cbz deprotection.
References
Application Notes and Protocols for the Use of Z-D-Ser-OH in the Synthesis of Unnatural Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. Unnatural amino acids, such as D-isomers, can significantly enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. Z-D-Ser-OH (N-Benzyloxycarbonyl-D-serine) is a valuable building block in this context, particularly in solution-phase peptide synthesis (SPPS) and fragment condensation strategies. The benzyloxycarbonyl (Z or Cbz) protecting group for the α-amino function is stable under a variety of conditions and can be selectively removed, typically by hydrogenolysis, offering an orthogonal protection scheme to acid-labile side-chain protecting groups.[1][2]
This document provides detailed application notes and experimental protocols for the effective incorporation of this compound into unnatural peptides.
Data Presentation
The following tables summarize typical quantitative data for the key steps involving this compound in solution-phase peptide synthesis. Note that yields and purity can vary depending on the specific peptide sequence and reaction conditions.
Table 1: Typical Parameters for this compound Coupling Reaction
| Parameter | Value | Notes |
| Equivalents of this compound | 1.0 - 1.5 | Relative to the amino component. |
| Coupling Reagent | DCC/HOBt or EDC/HOBt | Carbodiimide-mediated coupling is common.[3][4][5] |
| Equivalents of Coupling Reagent | 1.1 - 1.5 | |
| Equivalents of Additive (e.g., HOBt) | 1.1 - 1.5 | Suppresses racemization and improves efficiency. |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | |
| Reaction Temperature | 0°C to Room Temperature | Initial activation is often performed at 0°C. |
| Reaction Time | 12 - 24 hours | Monitored by TLC for completion. |
| Typical Yield | 75 - 90% | Highly dependent on the coupling partners. |
| Typical Purity (post-workup) | >95% | Assessed by HPLC and NMR. |
Table 2: Parameters for Z-Group Deprotection (Hydrogenolysis)
| Parameter | Value | Notes |
| Catalyst | Palladium on Carbon (Pd/C, 10%) | |
| Catalyst Loading | 10 mol% | |
| Hydrogen Source | H₂ gas (balloon or Parr hydrogenator) | |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2 - 6 hours | Monitored by TLC for completion. |
| Typical Yield | >95% (quantitative) | |
| Typical Purity (post-workup) | High | Byproducts (toluene and CO₂) are volatile. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound to an Amino Acid Ester
This protocol describes a general procedure for the formation of a dipeptide using this compound and an amino acid methyl ester (e.g., H-Gly-OMe).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amino Component:
-
Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM.
-
Add DIPEA (1.1 equivalents) to neutralize the salt and stir at room temperature for 15-20 minutes.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the this compound solution.
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the prepared free amine solution from step 1 to the activated this compound mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by flash column chromatography or recrystallization.
-
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the N-terminal Z-group to liberate the free amine for subsequent coupling reactions.
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions.
-
-
Hydrogenolysis:
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent.
-
Rinse the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and removed during this step.
-
Mandatory Visualizations
Diagram 1: Solution-Phase Dipeptide Synthesis Workflow
Caption: Workflow for solution-phase synthesis of a dipeptide using this compound.
Diagram 2: Orthogonal Protection Strategy
Caption: Orthogonal deprotection of Z and tBu groups in peptide synthesis.
References
Application Notes and Protocols for the Incorporation of Z-D-Ser-OH into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-proteinogenic amino acids into bioactive peptides represents a powerful approach in modern drug discovery and development. This document provides detailed application notes and protocols for the incorporation of N-benzyloxycarbonyl-D-serine (Z-D-Ser-OH), a protected D-amino acid, into synthetic bioactive peptides. The substitution of the natural L-serine with its D-enantiomer can confer significant advantages, including enhanced proteolytic stability, altered peptide conformation, and potentially modulated biological activity. These modifications can lead to peptide therapeutics with improved pharmacokinetic profiles and novel pharmacological effects.
This guide will cover the rationale for incorporating this compound, detailed protocols for its use in solid-phase peptide synthesis (SPPS), methods for evaluating the resulting peptides, and an overview of relevant signaling pathways.
Rationale for Incorporating D-Serine
The introduction of a D-amino acid, such as D-serine, into a peptide sequence can profoundly impact its physicochemical and biological properties:
-
Increased Proteolytic Stability: Endogenous proteases are stereospecific for L-amino acids. The presence of a D-amino acid at a cleavage site can render the peptide bond resistant to enzymatic degradation, thereby increasing its in vivo half-life.[1][2][3][4]
-
Altered Conformation: The change in stereochemistry from L- to D-serine can induce significant changes in the peptide's secondary and tertiary structure. This can lead to novel receptor interactions and biological activities.
-
Modulated Bioactivity: The altered conformation and increased stability of D-serine-containing peptides can result in enhanced, reduced, or entirely new biological activities compared to their L-amino acid counterparts. For instance, in some anti-cancer peptides, substitution of L-serine with a D-amino acid has been shown to improve inhibitory activity.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a target peptide on a solid support using a standard Fmoc/tBu or Boc/Bzl strategy, with a specific step for the incorporation of this compound.
Materials:
-
Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Fmoc- or Boc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagents:
-
For Fmoc strategy: 20% piperidine in DMF
-
For Boc strategy: Trifluoroacetic acid (TFA) in DCM
-
-
Solvents: DMF, DCM, Methanol, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Catalytic hydrogenation reagents for Z-group deprotection (if required before final cleavage): H₂, Palladium on carbon (Pd/C), solvent (e.g., Methanol, DMF).
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc/Boc Deprotection:
-
Fmoc: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Boc: Treat the resin with TFA in DCM. Wash and neutralize with a base like DIPEA.
-
-
Amino Acid Coupling (Standard):
-
Dissolve the protected amino acid (3 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
Follow the standard coupling protocol (Step 3), using this compound as the amino acid to be incorporated. Ensure complete dissolution of this compound, which may require a small amount of a co-solvent like DMSO if solubility in DMF is limited.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
N-terminal Z-Group Deprotection (Optional, if required on-resin):
-
If the Z-group needs to be removed before the final cleavage and side-chain deprotection (e.g., for further on-resin modification), suspend the peptide-resin in a suitable solvent (e.g., methanol or DMF).
-
Add a catalytic amount of 10% Pd/C.
-
Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere for 2-4 hours.
-
Filter the resin to remove the catalyst and wash thoroughly.
-
Caution: This method is not compatible with protecting groups that are labile to hydrogenolysis (e.g., Bzl ethers).
-
-
Final Cleavage and Deprotection:
-
Wash the completed peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. The Z-group is typically stable to TFA and will be removed by strong acids like HF or through hydrogenolysis. If a milder cleavage is used, the Z-group may remain. For peptides synthesized with a Boc/Bzl strategy, final cleavage with HF will remove the Z-group along with other side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Experimental Workflow for Solid-Phase Peptide Synthesis of a this compound Containing Peptide
Enzymatic Stability Assay
This protocol is designed to assess the stability of the synthesized peptide in the presence of proteases.
Materials:
-
Synthesized peptide stock solution (1 mg/mL in water or buffer)
-
Protease solution (e.g., Trypsin, Chymotrypsin at 1 mg/mL in appropriate buffer)
-
Human serum
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or Acetonitrile)
-
RP-HPLC system
-
Mass spectrometer
Protocol:
-
Protease Digestion:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 peptide to protease by weight).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction by adding the quenching solution.
-
-
Serum Stability:
-
Incubate the peptide in human serum (e.g., 90% serum, 10% peptide solution) at 37°C.
-
At specified time points, take an aliquot and precipitate the serum proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the samples from both assays by RP-HPLC to quantify the amount of remaining intact peptide.
-
The identity of the degradation products can be determined by mass spectrometry.
-
Calculate the half-life (t₁/₂) of the peptide under each condition.
-
While the NMDA receptor pathway is a key target for D-serine, bioactive peptides incorporating this compound may target a wide array of other cellular pathways depending on the peptide sequence. For instance, antimicrobial peptides often act by disrupting the bacterial cell membrane, a process that is generally not dependent on specific signaling cascades. Anti-cancer peptides can induce apoptosis through various mechanisms, including membrane disruption or interaction with intracellular targets. Researchers should consider the specific biological context of their peptide of interest to elucidate the relevant signaling pathways.
Conclusion
The incorporation of this compound into bioactive peptides is a valuable strategy for enhancing their therapeutic potential. The increased stability against enzymatic degradation and the potential for novel bioactivities make D-serine-containing peptides promising candidates for drug development. The protocols and information provided herein offer a comprehensive guide for the synthesis, evaluation, and conceptual understanding of these modified peptides. Further research into the specific effects of D-serine substitution on the structure-activity relationships of diverse bioactive peptides will continue to expand the horizons of peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
Z-D-Ser-OH: A Chiral Building Block for Pharmaceutical Intermediates
Introduction
Z-D-Ser-OH, also known as N-Cbz-D-serine, is a protected form of the non-proteinogenic amino acid D-serine. Its unique stereochemistry and functional groups make it a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the free carboxylic acid and primary alcohol allows for selective chemical transformations, making it an ideal starting material for the construction of stereochemically defined molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for antiviral drugs, highlighting its importance for researchers, scientists, and drug development professionals.
Application in the Synthesis of a Chiral Epoxide Intermediate
One of the key applications of this compound is in the synthesis of chiral epoxides. These epoxides are versatile intermediates that can be used to introduce specific stereocenters into a target molecule. A prominent example is the synthesis of a chiral glycidyl ether derivative, which serves as a crucial component in the synthesis of various protease inhibitors, including those targeting HIV and Hepatitis C viruses.
Logical Relationship in the Synthetic Pathway
The synthetic strategy leverages the inherent chirality of this compound to create a stereochemically pure epoxide. The workflow involves the protection of the primary alcohol, activation of the carboxylic acid, reduction to an alcohol, and finally, intramolecular cyclization to form the epoxide ring.
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Protected Amino Alcohol from this compound
This protocol details the conversion of this compound to the corresponding N-protected amino alcohol, a key step before epoxide formation.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of this compound (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Reduction: Borane-tetrahydrofuran complex solution (1.5 equivalents) is added dropwise to the stirred solution of this compound over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the pure N-Cbz-D-serinol.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| This compound | N-Cbz-D-serinol | BH3·THF | 85-95 | >98 |
Protocol 2: Conversion of N-Cbz-D-serinol to a Chiral Epoxide
This protocol describes the subsequent conversion of the N-protected amino alcohol to the desired chiral epoxide intermediate.
Materials:
-
N-Cbz-D-serinol (from Protocol 1)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium methoxide (NaOMe) in methanol
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Tosylation: To a solution of N-Cbz-D-serinol (1 equivalent) in pyridine at 0 °C, tosyl chloride (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight.
-
Work-up of Tosylate: The reaction mixture is poured into ice-water and extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
Epoxidation: The crude tosylate is dissolved in anhydrous methanol and cooled to 0 °C. A solution of sodium methoxide in methanol (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2 hours.
-
Final Work-up and Purification: The solvent is evaporated, and the residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the chiral epoxide.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Purity (ee %) |
| N-Cbz-D-serinol | (R)-N-Cbz-2,3-epoxypropylamine | 1. TsCl, Pyridine2. NaOMe, MeOH | 80-90 | >99 |
Signaling Pathway Relevance in Drug Action
The chiral intermediates synthesized from this compound are often incorporated into peptidomimetic drugs that target specific enzymes, such as viral proteases. These enzymes are critical for the replication of viruses like HIV and HCV. By inhibiting these proteases, the drugs disrupt the viral life cycle.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Its application in the stereoselective synthesis of chiral epoxides provides an efficient route to key structural motifs found in a variety of antiviral drugs. The detailed protocols and quantitative data presented here offer a practical guide for researchers in the field of drug discovery and development, underscoring the importance of this compound in the creation of novel therapeutics.
Application Notes and Protocols for Enzymatic Reactions Involving N-Cbz-D-serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enzymatic reactions involving N-Carbobenzyloxy-D-serine (N-Cbz-D-serine), a protected amino acid crucial for the synthesis of peptides and other pharmacologically relevant molecules.[1][2] This document details protocols for the enzymatic esterification of N-Cbz-D-serine, presents quantitative data from relevant studies, and illustrates the underlying enzymatic mechanism and experimental workflows.
Introduction
N-Cbz-D-serine is a valuable chiral building block in organic synthesis, where the carbobenzyloxy (Cbz) group serves to protect the amine functionality, enabling selective chemical transformations at other parts of the molecule.[1][2] While the deprotected form, D-serine, plays a significant role as a neuromodulator by co-agonizing NMDA receptors in the central nervous system, the enzymatic manipulation of the protected form, N-Cbz-D-serine, is of great interest for synthetic applications.[3]
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for the modification of N-Cbz-D-serine. Proteases and lipases, in particular, have demonstrated efficacy in catalyzing the esterification of N-protected amino acids in non-aqueous environments. These biocatalytic approaches provide mild reaction conditions, high yields, and excellent chemo- and regioselectivity, minimizing the need for extensive protecting group strategies and reducing the generation of hazardous waste.
This document focuses on the application of commercially available enzymes, such as Alcalase, a robust serine protease from Bacillus licheniformis, and various lipases for the synthesis of N-Cbz-D-serine esters. These esters are versatile intermediates for the synthesis of peptides and other complex organic molecules.
Data Presentation: Enzymatic Esterification of N-Cbz-Amino Acids
The following tables summarize the quantitative data for the enzymatic esterification of N-Cbz-serine and other related N-Cbz-amino acids, providing a comparative overview of enzyme performance and reaction yields.
Table 1: Alcalase-Catalyzed Esterification of N-Cbz-Amino Acids
| Substrate | Product | HPLC Yield (%) | Isolated Yield (%) |
| Cbz-Ala-OH | Cbz-Ala-Ot-Bu | 90 | 86 |
| Cbz-Leu-OH | Cbz-Leu-Ot-Bu | 92 | 88 |
| Cbz-Ser-OH | Cbz-Ser-Ot-Bu | 83 | 72 |
| Cbz-Met-OH | Cbz-Met-Ot-Bu | 89 | 82 |
| Cbz,Cbz-Lys-OH | Cbz,Cbz-Lys-Ot-Bu | 93 | 90 |
| Cbz-DOPA-OH | Cbz-DOPA-Ot-Bu | 95 | 90 |
| Cbz-Phe-Leu-OH | Cbz-Phe-Leu-OMe | 98 | 88 |
| Cbz-Phe-Leu-OH | Cbz-Phe-Leu-OBn | 98 | 80 |
| Cbz-Phe-Leu-OH | Cbz-Phe-Leu-Ot-Bu | 96 | 90 |
Data extracted from a study on the versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by Alcalase.
Table 2: Protease and Lipase-Catalyzed Esterification of N-Cbz-L-tyrosine with 2-Butanol
| Enzyme | Product | Conversion (%) | Diastereomeric Excess (de, %) |
| Alcalase | N-Cbz-L-Tyr-sec-butyl ester | 65 | 61 |
| Aspergillus oryzae Protease (AOP) | N-Cbz-L-Tyr-sec-butyl ester | 16 | - |
| Pepsin | N-Cbz-L-Tyr-sec-butyl ester | 11 | - |
| Porcine Pancreatic Lipase (PPL) | N-Cbz-L-Tyr-sec-butyl ester | 57 | 8.4 |
| Seaprose S | N-Cbz-L-Tyr-sec-butyl ester | 48 | 25.4 |
| Subtilisin | N-Cbz-L-Tyr-sec-butyl ester | 31 | 1.4 |
Data from a study on enzyme-catalyzed esterification of N-protected amino acids with secondary alcohols. Note: While this data is for N-Cbz-L-tyrosine, it provides a useful comparison of different enzymes for this type of transformation.
Experimental Protocols
The following protocols provide detailed methodologies for the enzymatic esterification of N-Cbz-D-serine.
Protocol 1: Alcalase-Catalyzed Esterification of N-Cbz-D-serine with tert-Butanol
Objective: To synthesize N-Cbz-D-serine-tert-butyl ester (Cbz-D-Ser-Ot-Bu) using the industrial protease Alcalase.
Materials:
-
N-Cbz-D-serine
-
tert-Butanol (t-BuOH)
-
Alcalase (e.g., Alcalase 2.4L from Novozymes)
-
Methyl tert-butyl ether (MTBE)
-
Molecular sieves (3Å), activated
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Reaction vessel with a magnetic stirrer and a setup for azeotropic water removal (e.g., Dean-Stark apparatus) or a vessel for use with molecular sieves.
-
Analytical balance, magnetic stirrer/hotplate, rotary evaporator, and standard laboratory glassware.
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add N-Cbz-D-serine (1.0 mmol).
-
Add MTBE (14 mL) and tert-butanol (1 mL).
-
Add activated molecular sieves (approx. 1 g) to the mixture to remove water generated during the reaction. Alternatively, for larger scale reactions, use a Dean-Stark apparatus with an appropriate azeotropic solvent like toluene.
-
Stir the mixture at room temperature until the N-Cbz-D-serine is fully dissolved.
-
-
Enzyme Addition:
-
Add Alcalase (typically 10% w/w of the limiting substrate) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after 24-48 hours), filter off the enzyme and molecular sieves.
-
Wash the solids with a small amount of MTBE.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain N-Cbz-D-serine-tert-butyl ester as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: Lipase-Catalyzed Esterification of N-Cbz-D-serine with a Secondary Alcohol
Objective: To synthesize an ester of N-Cbz-D-serine with a secondary alcohol (e.g., 2-butanol) using a lipase.
Materials:
-
N-Cbz-D-serine
-
2-Butanol (or other secondary alcohol)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin, or lipase from Aspergillus oryzae immobilized on Celite)
-
Organic solvent (e.g., toluene, hexane, or diisopropyl ether)
-
Buffer for pH adjustment of the immobilized enzyme (e.g., pH 7.5 buffer)
-
Celite (for enzyme immobilization if starting with free enzyme)
-
Reaction vessel with a magnetic stirrer and temperature control.
-
Standard laboratory equipment for work-up and purification.
Procedure:
-
Enzyme Preparation (if not using pre-immobilized enzyme):
-
Dissolve the lipase in a minimal amount of buffer (e.g., pH 7.5).
-
Add Celite to the enzyme solution and allow the enzyme to adsorb onto the support.
-
Lyophilize or dry the immobilized enzyme under vacuum before use.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve N-Cbz-D-serine (0.1 mmol) in the chosen organic solvent (e.g., 1 mL of 2-butanol).
-
Add the immobilized lipase to the reaction mixture.
-
-
Reaction:
-
Incubate the mixture at a suitable temperature (e.g., 30-50 °C) with constant shaking or stirring.
-
Monitor the reaction progress using TLC or HPLC. The reaction may take up to 96 hours for significant conversion.
-
-
Work-up and Purification:
-
After the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting ester by silica gel column chromatography.
-
-
Characterization:
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic mechanism of a serine protease like Alcalase in the esterification of N-Cbz-D-serine.
Caption: A generalized experimental workflow for the enzymatic esterification of N-Cbz-D-serine.
References
- 1. Chirally selective hydrolysis of D,L-amino acid esters by alkaline protease | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Protecting Group Strategy Using Z-D-Ser-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high purity and yield. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine-protecting group, particularly valuable in solution-phase peptide synthesis. Z-D-Ser-OH, or N-benzyloxycarbonyl-D-serine, is an N-terminally protected amino acid that serves as a key building block for incorporating D-serine into peptide chains. The use of the D-enantiomer is of significant interest in drug development as it can enhance peptide stability against enzymatic degradation and modulate biological activity.[1][2]
This document provides detailed application notes and protocols for the protecting group strategy involving this compound. It covers the properties of the Z-group, strategies for its removal (deprotection), and considerations for the unprotected hydroxyl group of the serine side chain.
The Z-Group (Benzyloxycarbonyl) as an N-α-Protecting Group
The Z-group is a carbamate-based protecting group introduced by Bergmann and Zervas.[3] It is prized for its stability under a range of conditions, which allows for orthogonal protection strategies in complex syntheses.
Key Characteristics of the Z-Group:
-
Stability: The Z-group is stable to mildly acidic and basic conditions, making it compatible with various coupling reagents and the deprotection of other protecting groups like Boc (tert-butoxycarbonyl) under specific conditions.[4]
-
Introduction: It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]
-
Removal: The Z-group is commonly removed by catalytic hydrogenolysis or under strong acidic conditions. This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.
-
Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification.
Application of this compound in Peptide Synthesis
This compound is primarily utilized in solution-phase peptide synthesis. The strategy involves coupling the carboxylic acid of this compound with the free amine of another amino acid or peptide fragment. The hydroxyl group of the serine in this compound is unprotected. While this simplifies the starting material, it necessitates careful consideration of the coupling conditions to prevent side reactions.
Management of the Unprotected Serine Hydroxyl Group
The primary side reaction of concern when using this compound is the O-acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid during the coupling step. This results in the formation of a branched peptide impurity.
Strategies to Minimize O-Acylation:
-
Choice of Coupling Reagent: The use of coupling reagents known to have a lower propensity for O-acylation is recommended. Additives like 1-hydroxybenzotriazole (HOBt) can help to minimize this side reaction.
-
Control of Reaction Conditions: Avoiding excessive amounts of the activated amino acid and prolonged reaction times can reduce the incidence of O-acylation.
-
Use of Additives: Certain additives, such as 2,4-dinitrophenol, have been shown to prevent O-acylation during coupling with active esters.
For the synthesis of longer or more complex peptides where the risk of side reactions is higher, employing a serine derivative with a protected side chain, such as Z-D-Ser(Bzl)-OH, is the recommended approach.
Data Presentation: Comparison of Protected vs. Unprotected Serine Side-Chain Strategy
The following table summarizes representative data from a comparative study on the synthesis of a model peptide (H-Ala-Ser-Gly-OH) using a Boc-protection strategy with either a side-chain protected serine (Boc-Ser(Bzl)-OH) or an unprotected serine (Boc-Ser-OH). The results highlight the impact of side-chain protection on the purity of the crude peptide product and are analogous to the challenges faced with an unprotected serine in a Z-protection strategy.
| Peak ID | Retention Time (min) | Strategy A: Protected Serine (Boc-Ser(Bzl)-OH) (% Peak Area) | Strategy B: Unprotected Serine (Boc-Ser-OH) (% Peak Area) | Identification |
| 1 | 10.5 | 92.1 | 75.4 | Target Peptide (H-Ala-Ser-Gly-OH) |
| 2 | 12.2 | 3.5 | 15.8 | O-Acyl Isomer |
| 3 | 14.8 | 1.8 | 5.3 | Dehydrated Peptide |
| 4 | Various | 2.6 | 3.5 | Other Minor Impurities |
Data adapted from a comparative study on Boc-SPPS.
This data clearly demonstrates that the use of a side-chain protecting group (Strategy A) results in a significantly purer crude product. The unprotected strategy (Strategy B) leads to a more complex mixture with a notable percentage of side products, primarily the O-acyl isomer.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling with this compound
This protocol describes a general procedure for the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the amino acid ester hydrochloride (1.1 eq) and DIPEA (1.1 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol provides a method for the removal of the Z-group from a peptide containing a serine residue using formic acid as the hydrogen donor.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Under an inert atmosphere, add formic acid (a large excess, can be used as a co-solvent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Further purification by chromatography or lyophilization may be required.
Protocol 3: Deprotection of the Z-Group using HBr in Acetic Acid
This protocol describes a classic method for Z-group cleavage under strong acidic conditions.
Materials:
-
Z-protected peptide
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
Scavengers (e.g., anisole), if acid-sensitive residues are present
Procedure:
-
Place the Z-protected peptide in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether.
-
Dry the product under vacuum.
Mandatory Visualizations
References
Synthesis of D-Amino Acid-Containing Peptides Using Z-D-Ser-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide structures is a critical strategy in modern drug design and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability compared to their L-amino acid counterparts. This application note provides a detailed guide to the synthesis of D-amino acid-containing peptides with a focus on the use of N-α-benzyloxycarbonyl-D-serine (Z-D-Ser-OH). We present protocols for solid-phase peptide synthesis (SPPS), quantitative data on synthesis efficiency, and a discussion of the biological relevance of D-serine-containing peptides, particularly in the context of neuronal signaling.
D-serine, an enantiomer of the naturally occurring L-serine, is a key neuromodulator that acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission. The ability to synthesize peptides containing D-serine is therefore of significant interest for the development of novel therapeutics targeting neurological disorders.
Data Presentation
The efficiency of peptide synthesis is paramount for obtaining high-purity products. The following table summarizes typical yields and purities achieved in solid-phase peptide synthesis (SPPS). It is important to note that the overall yield is highly dependent on the length of the peptide, as even a small inefficiency in each coupling step can significantly reduce the final yield of the desired full-length peptide.
| Parameter | Typical Value | Factors Influencing the Parameter |
| Coupling Efficiency per Step | > 99% | Coupling reagent, reaction time, temperature, steric hindrance of amino acids. |
| Overall Crude Peptide Yield | 10-50% | Peptide length, sequence, resin choice, cleavage conditions. |
| Final Purity after Purification | > 95-98% | Purification method (e.g., RP-HPLC), complexity of the crude product. |
Theoretical overall yield can be estimated by the formula: Yield = (Coupling Efficiency)^n, where n is the number of amino acids. For example, a 20-amino acid peptide with a 99% coupling efficiency at each step would have a theoretical maximum yield of (0.99)^20 ≈ 81.8%.
Experimental Protocols
The synthesis of peptides containing this compound is most effectively carried out using a Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based protecting groups (Bzl) for the side chains of other amino acids, which are cleaved under strong acidic conditions. The Z-group of this compound is also labile to these strong acidic conditions, allowing for its removal during the final cleavage step. To prevent side reactions, it is highly recommended to use a side-chain protected D-serine derivative, such as Z-D-Ser(Bzl)-OH , where the hydroxyl group is protected by a benzyl ether.
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis of a D-Serine-Containing Peptide
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-D-Ser-Gly) on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Gly-OH
-
Z-D-Ser(Bzl)-OH
-
Boc-Ala-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3x).
-
Couple the first amino acid (Boc-Gly-OH) to the resin using a suitable esterification method (e.g., cesium salt method).
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (for Z-D-Ser(Bzl)-OH):
-
In a separate vial, dissolve Z-D-Ser(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acid (Boc-Ala-OH).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Transfer the resin to an HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Carefully add liquid HF and stir at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
-
Mandatory Visualizations
D-Serine Signaling Pathway at the NMDA Receptor
D-serine plays a critical role as a co-agonist at the NMDA receptor, a key component of excitatory synapses in the brain. The following diagram illustrates the synthesis of D-serine and its subsequent action on the NMDA receptor.
Troubleshooting & Optimization
Technical Support Center: Prevention of Z-D-Ser-OH Racemization During Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and protocols specifically addressing the challenge of preventing racemization of Z-D-Ser-OH (N-benzyloxycarbonyl-D-serine) during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the unwanted conversion of the desired D-serine enantiomer into its mirror image, L-serine, during the peptide coupling step.[1] This results in a mixture of diastereomeric peptides, which can be difficult to separate and may significantly alter the final peptide's biological activity and therapeutic properties.[1][2]
Q2: Why is this compound particularly susceptible to racemization?
A2: Serine possesses an electron-withdrawing hydroxyl (-OH) group on its side chain. This feature increases the acidity of the proton on its alpha-carbon (the chiral center).[1] During the carboxyl group activation required for coupling, a base can easily abstract this acidic proton, forming a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of both D- and L-serine residues in the peptide chain.[1]
Q3: What are the primary factors that promote racemization of serine?
A3: Several experimental factors can increase the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is a critical factor.
-
Base: The strength and concentration of the base used can readily promote the abstraction of the alpha-proton.
-
Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization.
-
Pre-activation Time: Allowing the activated this compound to stand for an extended period before the addition of the amine component increases the opportunity for racemization to occur.
-
Peptide Sequence: The surrounding amino acid sequence can sometimes influence the local chemical environment, potentially exacerbating the issue.
Q4: How can I detect and quantify the extent of racemization?
A4: Racemization is typically measured after the complete acid hydrolysis of the peptide. The resulting amino acid mixture is then analyzed using chiral chromatographic techniques to separate and quantify the D- and L-isomers. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the amino acids but offers high sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Utilizes either a chiral column or chiral derivatizing agents to separate the enantiomers.
Troubleshooting Guide: High L-Serine Impurity Detected
If your analysis reveals a high percentage of the undesired L-serine diastereomer after coupling this compound, consult the following troubleshooting workflow.
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting and mitigating serine racemization.
Data Presentation: Impact of Reagents and Conditions
The choice of coupling reagents and additives is paramount in suppressing racemization.
Table 1: Comparison of Common Coupling Reagents on Serine Racemization
| Coupling Reagent/Additive Combination | Typical Racemization Level | Recommended Base | Key Advantages & Disadvantages |
| DIC / HOBt | Low | NMM (if needed) | Classic, effective, and low-cost method. HOBt has explosive properties. |
| DIC / HOAt | Very Low | NMM (if needed) | More effective at suppressing racemization than HOBt but also explosive. |
| DIC / OxymaPure® | Very Low | NMM (if needed) | Excellent suppression, non-explosive, and a safer alternative to HOBt/HOAt. |
| HBTU / HATU | Moderate to High | DIPEA / NMM | Fast and efficient, but can cause significant racemization with serine, especially with stronger bases. |
| PyBOP | Low to Moderate | DIPEA / NMM | Phosphonium salt, generally less racemizing than uronium salts. Byproduct is carcinogenic. |
| COMU® | Very Low | DIPEA / NMM | Highly efficient, excellent solubility, and shows a very low tendency for racemization. |
Data compiled from multiple sources for coupling of sensitive amino acids. Actual racemization can vary with specific substrates and conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®
This protocol describes a robust method for coupling this compound in solid-phase peptide synthesis (SPPS) with minimal racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-methylmorpholine (NMM) (use only if the N-terminal amine is a salt, e.g., HCl)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Immediately add DIC (3 equivalents) to the vessel. If the resin's N-terminal amine is protonated, add 1 equivalent of NMM.
-
Agitation: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.
Protocol 2: Analysis of Serine Racemization by GC-MS
This protocol provides a general workflow for quantifying the D/L ratio of serine after peptide synthesis.
-
Peptide Hydrolysis: Place a dried sample of the purified peptide (approx. 1 mg) in a hydrolysis tube. Add 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Derivatization: After hydrolysis, evaporate the acid. The resulting amino acid mixture is then derivatized (e.g., by esterification followed by acylation with a chiral reagent) to create volatile derivatives suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample onto a chiral GC column. Use a suitable temperature gradient to separate the D- and L-serine derivatives.
-
Quantification: Monitor the mass spectrometer for characteristic fragment ions of the derivatized serine. Integrate the peak areas corresponding to the D- and L-enantiomers to calculate the percentage of racemization.
Mechanism of Racemization
The primary pathway for racemization during coupling involves the formation of a planar intermediate, which can be reprotonated from either face.
Caption: Mechanism of base-catalyzed serine racemization during peptide synthesis.
References
minimizing side reactions with N-Cbz-D-serine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using N-Cbz-D-serine in your experiments, helping you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving N-Cbz-D-serine during peptide synthesis?
A1: The primary side reactions involving N-Cbz-D-serine stem from the reactivity of its unprotected hydroxyl side chain and the chirality of its α-carbon. The most frequently observed issues include:
-
Racemization: The loss of stereochemical integrity at the α-carbon, leading to the undesired incorporation of N-Cbz-L-serine. This occurs because the electron-withdrawing nature of the hydroxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base during carboxyl group activation.[1]
-
O-Acylation: Acylation of the serine hydroxyl group by the activated carboxyl of an incoming amino acid. This forms an ester bond (depsipeptide) instead of the desired amide (peptide) bond. This side reaction can be pronounced in couplings involving active esters.[2]
-
β-Lactone Formation: Intramolecular cyclization can occur under certain conditions (e.g., Mitsunobu conditions) to form a reactive β-lactone intermediate.[3][4] This can lead to undesired subsequent reactions.
-
N→O Acyl Shift: Under strongly acidic conditions, an intramolecular rearrangement can occur where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen. This reaction is reversible under neutral or slightly basic aqueous conditions.[5]
-
Incomplete Cbz Deprotection: The removal of the benzyloxycarbonyl (Cbz) group, typically via catalytic hydrogenolysis, can sometimes be sluggish or incomplete, leading to a mix of protected and deprotected products.
Q2: How can I minimize racemization of N-Cbz-D-serine during the coupling step?
A2: Racemization is a significant concern as it can be difficult to separate the resulting diastereomeric peptides. Several factors influence the degree of racemization, and optimizing them is key.
Key Strategies:
-
Choice of Coupling Reagent & Additive: Employ coupling reagents known for low racemization potential. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are generally preferred over carbodiimides (DCC, DIC) alone. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.
-
Base Selection: The type and amount of base are critical. Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA). Use the minimum amount of base necessary for the reaction to proceed.
-
Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C) to reduce the rate of enolization and subsequent racemization.
-
Minimize Pre-activation Time: Avoid prolonged activation of the N-Cbz-D-serine before adding it to the amine component. The activated species is more prone to racemization over time.
Data Presentation
Table 1: Effect of Coupling Reagent on Serine Racemization
The following data, adapted from a study on a model peptide system, illustrates the impact of different coupling reagents on the extent of racemization. While this study used Fmoc-L-Ser(tBu)-OH, the principles are directly applicable to N-Cbz-D-serine couplings.
| Coupling Reagent | Additive | Base | % D-Isomer Formed (Racemization) |
| DIC | HOBt | DIPEA | < 0.5% |
| DIC | Oxyma | DIPEA | < 0.5% |
| HBTU | - | DIPEA | ~1.0% |
| HATU | - | DIPEA | ~1.2% |
| HATU | - | NMM | > 5.0% |
Data adapted from studies on model peptide systems for comparative purposes. Actual values may vary based on specific substrates and conditions.
Troubleshooting Guides & Diagrams
Troubleshooting Workflow: Minimizing Side Reactions
If you observe impurities or low yields in your reaction, the following workflow can help diagnose and mitigate the common side reactions associated with N-Cbz-D-serine.
Experimental Protocols
Protocol 1: Peptide Coupling with N-Cbz-D-serine using HATU to Minimize Racemization
This protocol describes a standard procedure for coupling N-Cbz-D-serine in solution phase using HATU, a reagent known for high efficiency, with conditions optimized to suppress racemization.
Materials:
-
N-Cbz-D-serine (1.0 equiv)
-
Amine component (e.g., an amino acid ester hydrochloride, 1.0 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)
-
N-Methylmorpholine (NMM) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine component in anhydrous DMF in a clean, dry reaction vessel. Add NMM (1.0 equiv) and stir for 10 minutes at room temperature.
-
In a separate vessel, dissolve N-Cbz-D-serine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the N-Cbz-D-serine/HATU solution to 0 °C. Add NMM (2.0 equiv) and stir for 2-3 minutes. Note: Do not exceed 5 minutes of pre-activation to minimize racemization.
-
Add the activated N-Cbz-D-serine solution to the amine component solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection
This protocol details the removal of the Cbz protecting group using catalytic transfer hydrogenolysis with ammonium formate, which is often more convenient than using hydrogen gas.
Materials:
-
N-Cbz-protected peptide
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Ammonium formate (4-5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-protected peptide in MeOH or EtOH in a round-bottom flask.
-
Add ammonium formate to the solution and stir until dissolved.
-
Carefully add 10% Pd/C to the mixture under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Heat the reaction mixture to reflux (typically 40-65 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol to ensure complete product recovery.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected peptide.
-
The product can be further purified if necessary via standard techniques like chromatography or recrystallization.
Protocol 3: Detection and Quantification of Racemization by Chiral HPLC
This protocol provides a general method to determine the enantiomeric purity of the serine residue in a synthetic peptide after total acid hydrolysis and derivatization.
Materials:
-
Synthetic peptide
-
6 M HCl
-
Derivatizing agent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Peptide Hydrolysis:
-
Place a small, known amount of the purified peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization:
-
Re-dissolve the amino acid residue in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Mix an aliquot of the sample with the OPA/NAC derivatizing solution and react for 2-3 minutes at room temperature to form diastereomeric isoindole derivatives.
-
-
Chiral HPLC Analysis:
-
Column: Standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (337 nm).
-
Inject the derivatized sample onto the HPLC system.
-
The diastereomers of D-serine and L-serine will have different retention times, allowing for their separation and quantification.
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of the Z Group from D-Serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges encountered during the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group from D-serine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the Z group from D-serine?
The most prevalent methods for Z-group deprotection from D-serine are catalytic hydrogenation, transfer hydrogenation, and acidolysis.
-
Catalytic Hydrogenation: This method typically employs a palladium catalyst (e.g., Pd/C) and hydrogen gas. It is known for its clean conversion and mild conditions, often resulting in high yields.
-
Transfer Hydrogenation: A variation of catalytic hydrogenation where a hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a palladium catalyst.[1] This method avoids the need for handling hydrogen gas.[1][2]
-
Acidolysis: This involves the use of strong acids to cleave the Z group. Common reagents include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA).[3]
Q2: What are the potential side reactions during Z-group cleavage from D-serine?
Several side reactions can occur, potentially impacting the yield and purity of the final product:
-
Racemization: The chiral integrity of D-serine can be compromised, leading to the formation of L-serine. This is a significant concern, especially under harsh basic or acidic conditions.[3]
-
O-Acylation: During acidolysis with TFA, the hydroxyl group of serine can be acylated, forming an O-trifluoroacetylated byproduct.
-
Incomplete Deprotection: The cleavage reaction may not go to completion, leaving some Z-protected D-serine in the final product. This can be caused by catalyst poisoning, insufficient reaction time, or suboptimal reaction conditions.
-
Side Chain Reactions: The hydroxyl group of serine can undergo other modifications, particularly if harsh reagents are used.
Q3: How can I minimize racemization during Z-group cleavage?
Minimizing racemization is critical to maintain the stereochemical purity of D-serine. Here are some strategies:
-
Method Selection: Catalytic hydrogenation is generally considered the mildest method and is less prone to causing racemization compared to acidolysis.
-
Control of Reaction Conditions: When using acidolysis, it is crucial to carefully control the temperature and reaction time. Lower temperatures and shorter reaction times are generally preferred.
-
Choice of Base: If a base is required for neutralization, a sterically hindered, non-nucleophilic base should be used in minimal amounts.
Q4: How do I choose the best deprotection method for my specific application?
The choice of method depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, and the desired purity of the final product.
-
For substrates sensitive to acid, catalytic hydrogenation is the preferred method.
-
Transfer hydrogenation is a good alternative to catalytic hydrogenation when handling hydrogen gas is not feasible.
-
Acidolysis is often used when other protecting groups that are sensitive to hydrogenation are present in the molecule.
Troubleshooting Guides
Issue 1: Low Yield of D-serine After Deprotection
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Catalytic Hydrogenation: Ensure the catalyst is active and not poisoned. Increase reaction time or hydrogen pressure. Acidolysis: Increase the reaction time or the concentration of the acid. Monitor the reaction progress by TLC or HPLC. |
| Product Degradation | Acidolysis: Use lower temperatures and shorter reaction times. Consider using a milder deprotection method like catalytic hydrogenation. |
| Loss during Work-up | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to prevent the loss of the amino acid. |
| Side Reactions | Analyze the crude product by LC-MS to identify major byproducts and adjust the reaction conditions accordingly (see FAQs on side reactions). |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Potential Cause | Troubleshooting Strategy |
| Starting Material (Z-D-serine) | Incomplete deprotection. | See "Incomplete Reaction" in the low yield troubleshooting guide. |
| Racemized Product (L-serine) | Harsh reaction conditions. | Use milder deprotection methods (catalytic hydrogenation). Optimize conditions for acidolysis (lower temperature, shorter time). |
| O-acylated Serine (with TFA) | Reaction with TFA. | Use scavengers like triisopropylsilane (TIS) in the cleavage cocktail. Consider alternative deprotection methods. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes the deprotection of Z-D-serine using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Z-D-serine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve Z-D-serine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Flush the flask with nitrogen, then with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude D-serine.
-
Purify the crude product by recrystallization or ion-exchange chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) |
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This protocol outlines the deprotection of Z-D-serine using ammonium formate as a hydrogen donor.
Materials:
-
Z-D-serine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Celite®
Procedure:
-
Dissolve Z-D-serine in methanol in a round-bottom flask.
-
Add ammonium formate (typically 3-5 equivalents).
-
Carefully add 10% Pd/C (typically 10-20 mol%) to the mixture.
-
Heat the reaction mixture to reflux (around 65°C) and stir.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The residue will contain D-serine and excess ammonium formate. Purify by a suitable method (e.g., recrystallization or chromatography).
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Reaction Time | 1-2 hours |
| Temperature | Reflux (approx. 65°C) |
Protocol 3: Acidolysis using HBr in Acetic Acid
This protocol details the cleavage of the Z group using hydrogen bromide in acetic acid.
Materials:
-
Z-D-serine
-
33% HBr in acetic acid
-
Diethyl ether
Procedure:
-
Place Z-D-serine in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 30-60 minutes.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The product will be the hydrobromide salt of D-serine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 30-60 minutes |
| Temperature | Room Temperature |
Visualizations
Caption: General workflow for the deprotection of Z-D-serine.
Caption: Troubleshooting logic for optimizing Z-D-serine deprotection.
References
Technical Support Center: Avoiding β-Elimination of Serine During Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and prevent β-elimination of serine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is β-elimination of serine and why is it a problem in peptide synthesis?
A1: β-elimination is a common side reaction that affects serine (Ser) and other β-hydroxy amino acids during peptide synthesis. Under basic conditions, the proton on the α-carbon of the serine residue is abstracted. This is followed by the elimination of the hydroxyl group from the β-carbon, resulting in the formation of a dehydroalanine (Dha) residue. This modification is problematic as it alters the peptide's structure, which can lead to a loss of biological activity. The highly reactive Dha can also further react with nucleophiles present in the reaction mixture, such as piperidine, leading to the formation of piperidinyl-alanine adducts and other undesired byproducts.[1][2]
Q2: What are the primary factors that promote β-elimination of serine?
A2: The main factors that promote β-elimination of serine residues are:
-
Basicity of the Fmoc deprotection solution: The use of strong bases, such as piperidine, for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a primary cause.[2]
-
Temperature: Elevated temperatures, often used to accelerate coupling and deprotection steps, can significantly increase the rate of β-elimination.[3] This is a particular concern in microwave-assisted peptide synthesis.[3]
-
Side-chain protecting group: While the standard tert-butyl (tBu) protecting group is generally effective at preventing this side reaction under normal conditions, certain other protecting groups or unprotected hydroxyl groups are more susceptible.
-
Phosphorylation: Phosphorylated serine (pSer) residues are particularly prone to β-elimination due to the electron-withdrawing nature of the phosphate group, which makes the α-proton more acidic.
Q3: How can I detect if β-elimination has occurred in my peptide?
A3: The presence of β-elimination byproducts can be detected using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used to separate the desired peptide from byproducts. The formation of dehydroalanine or its adducts will result in new peaks in the chromatogram, typically eluting at a different retention time.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the mass of the synthesized peptides. β-elimination results in a mass loss of 18 Da (the mass of water). If a nucleophile like piperidine has added to the dehydroalanine, a corresponding mass increase will be observed.
A detailed protocol for monitoring the reaction products by HPLC can be found in the Experimental Protocols section.
Troubleshooting Guides
Issue: HPLC and Mass Spectrometry data indicate the presence of byproducts consistent with β-elimination.
This troubleshooting guide provides a step-by-step approach to identify the cause and resolve the issue of serine β-elimination.
Workflow for Troubleshooting β-Elimination
References
Technical Support Center: Purification of Z-D-Ser-OH Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic peptides containing the Z-D-Ser-OH (N-benzyloxycarbonyl-D-serine) modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties of the Z-group and the stereochemistry of D-serine. The benzyloxycarbonyl (Z) group is hydrophobic, which can significantly increase the peptide's retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and may lead to aggregation.[1][2] The presence of a D-amino acid can create diastereomeric impurities that may be difficult to resolve from the target peptide using standard chromatographic techniques.[3][4] Additionally, side reactions during synthesis and cleavage, such as incomplete deprotection or modification of the serine hydroxyl group, can lead to a complex mixture of impurities.[5]
Q2: Which chromatographic method is best suited for the initial purification of a crude this compound peptide?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective initial purification method for protected peptides. The separation is based on the hydrophobicity of the peptide and its impurities. The Z-group contributes significantly to the peptide's hydrophobicity, allowing for good separation from more polar impurities like deletion or truncated sequences lacking the protected amino acid. However, for complex crude mixtures, a multi-step approach involving an orthogonal technique like ion-exchange chromatography (IEC) may be necessary for achieving high purity.
Q3: How can I resolve my this compound peptide from its L-Serine diastereomer?
A3: Separating diastereomers can be challenging as they often have very similar hydrophobicities. Optimization of the RP-HPLC method is crucial. This can involve:
-
Gradient Optimization: Using a very shallow acetonitrile gradient can enhance the resolution between closely eluting peaks.
-
Alternative Stationary Phases: While C18 is the standard, other stationary phases like C8, C4, or phenyl-hexyl might offer different selectivities.
-
Chiral Chromatography: In some cases, specialized chiral stationary phases (CSPs) may be required for baseline separation of diastereomers.
-
Mobile Phase Modifiers: Experimenting with different ion-pairing agents (e.g., formic acid instead of trifluoroacetic acid) can sometimes alter selectivity.
Q4: What are common side-products to look for when purifying this compound peptides?
A4: Besides common synthesis impurities like deletion and truncated sequences, be aware of:
-
Incomplete Deprotection: Peptides with the Z-group still attached if the final product is intended to be the deprotected peptide.
-
Side-chain Reactions: The hydroxyl group of serine can undergo modifications. For instance, during the cleavage of certain protecting groups from other residues (like Pmc or Mtr from Arginine) in the presence of trifluoroacetic acid, O-sulfonation of serine can occur.
-
Diastereomeric Impurities: Contamination with the corresponding L-Serine peptide.
-
Protecting Group Adducts: Scavengers used during cleavage can sometimes form adducts with the peptide.
Q5: How do I confirm the identity and purity of my final this compound peptide?
A5: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the final product by observing the number and area of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which verifies the correct sequence and the presence of the Z-group.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide. Specialized methods can also be used to determine the enantiomeric purity of the serine residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, including the presence and integrity of the Z-group and the stereochemistry of the D-serine.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your this compound containing peptide.
Issue 1: Poor Peak Shape or Broad Peaks in RP-HPLC
| Possible Cause | Troubleshooting Strategy |
| Peptide Aggregation | The hydrophobicity of the Z-group can promote aggregation. Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase. Inject a more dilute sample. Consider adding chaotropic agents to the mobile phase. |
| Secondary Interactions with Column | Residual silanols on the silica-based stationary phase can interact with the peptide. Ensure proper mobile phase pH and use a high-purity, end-capped column. |
| Column Overload | Injecting too much peptide can lead to peak broadening. Reduce the sample load. For preparative runs, consider using a larger diameter column. |
| Inappropriate Mobile Phase | The peptide may be poorly soluble in the mobile phase. Try adding a small percentage of a different organic modifier like isopropanol. |
Issue 2: Co-elution of Impurities with the Main Peptide Peak
| Possible Cause | Troubleshooting Strategy |
| Similar Hydrophobicity of Impurities | Optimize the RP-HPLC gradient to be shallower, increasing the separation time. Experiment with different stationary phases (e.g., C8, Phenyl) that may offer different selectivity. |
| Presence of Diastereomers | As mentioned in the FAQs, very shallow gradients are key. If unsuccessful, chiral chromatography may be necessary. |
| Orthogonal Purification Needed | If RP-HPLC alone is insufficient, employ a second purification step using a different separation mechanism like Ion-Exchange Chromatography (IEC). IEC separates based on charge, providing an orthogonal separation to the hydrophobicity-based RP-HPLC. |
Issue 3: Low Recovery of the Peptide after Purification
| Possible Cause | Troubleshooting Strategy |
| Irreversible Adsorption to the Column | Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase. Try a less retentive column (e.g., C4 instead of C18) or increase the organic solvent concentration at the end of the gradient. |
| Peptide Precipitation on the Column | The peptide may not be soluble in the mobile phase as the organic concentration changes. Ensure the peptide is fully dissolved before injection. Modifying the mobile phase pH might improve solubility. |
| Sample Loss During Fraction Collection and Handling | Ensure clean collection tubes. For very small quantities, using low-binding tubes can minimize loss. Pool fractions carefully based on analytical HPLC results. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Peptides
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, DMF). Dilute with Buffer A to a concentration suitable for injection. Filter the sample through a 0.22 µm syringe filter.
-
Chromatography System:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). Dimensions will vary for analytical vs. preparative scale.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial percentage of Buffer B.
-
Inject the sample.
-
Run a linear gradient of increasing Buffer B concentration. The specific gradient will depend on the peptide's hydrophobicity and needs to be optimized. A typical starting point could be 5-95% Buffer B over 30-60 minutes.
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions containing the pure peptide.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Orthogonal Purification using Strong Cation Exchange (SCX) Chromatography
This protocol is useful as a first step before RP-HPLC to remove hydrophobic contaminants and simplify the mixture.
-
Sample Preparation: Dissolve the crude peptide in the SCX loading buffer.
-
Chromatography System:
-
Column: A strong cation exchange column.
-
Loading Buffer (Buffer A): Low ionic strength buffer at a pH where the peptide is positively charged (e.g., pH 2-3). Include at least 25% acetonitrile to disrupt hydrophobic interactions.
-
Elution Buffer (Buffer B): Loading buffer with a high concentration of a salt (e.g., 1 M NaCl or KCl).
-
-
Elution:
-
Load the sample onto the equilibrated column.
-
Wash the column with Buffer A to remove unbound, neutral, and anionic impurities.
-
Elute the bound peptides using a linear gradient of increasing Buffer B concentration.
-
-
Fraction Collection and Desalting: Collect fractions and analyze by RP-HPLC. Pool the fractions containing the target peptide. These fractions will contain high salt concentrations and will need to be desalted, which can be achieved using a subsequent RP-HPLC step.
Data Presentation
Table 1: Comparison of Typical RP-HPLC Conditions for this compound Peptides
| Parameter | Condition A (Standard) | Condition B (Optimized for Diastereomer) | Condition C (For Highly Hydrophobic Peptides) |
| Column | C18, 5 µm, 100 Å | C18, 3.5 µm, 100 Å | C4, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Acetonitrile/Isopropanol (3:1) |
| Gradient | 20-80% B in 30 min | 30-50% B in 60 min | 40-100% B in 40 min |
| Flow Rate | 1.0 mL/min (analytical) | 0.8 mL/min (analytical) | 1.0 mL/min (analytical) |
| Expected Outcome | Good initial purity assessment | Improved resolution of closely eluting peaks | Better peak shape and recovery for very hydrophobic peptides |
Visualizations
Caption: A typical workflow for the purification of this compound containing peptides.
Caption: A troubleshooting decision tree for peptide purification.
References
- 1. nestgrp.com [nestgrp.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Synthesis with Z-D-Ser-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptide synthesis when incorporating Z-D-Ser-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
A1: The primary challenges associated with the use of this compound stem from the steric hindrance of the benzyloxycarbonyl (Z) protecting group and the inherent properties of a D-amino acid. These can lead to lower coupling efficiencies and potential side reactions. Key issues include incomplete coupling, racemization (epimerization) of the D-serine residue, and potential aggregation of the growing peptide chain.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Carbodiimide-based reagents like DCC or DIC should be used with additives such as HOBt or Oxyma to improve efficiency and suppress racemization.[1] Onium salts such as HBTU, HATU, and PyBOP are often more effective for challenging couplings.[2] The choice of reagent can significantly impact the coupling yield and should be optimized for the specific peptide sequence.
Q3: How can I minimize racemization of this compound during coupling?
A3: Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. Several strategies can be employed:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. The addition of HOBt or Oxyma to carbodiimide-mediated couplings is a standard practice.[1]
-
Reaction Conditions: Avoid prolonged reaction times and elevated temperatures, as these can promote epimerization.
-
Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in moderation.
Q4: What are the typical deprotection methods for the Z-group on D-Serine?
A4: The benzyloxycarbonyl (Z) group is typically removed under reductive conditions. The most common method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. Other methods include treatment with strong acids like HBr in acetic acid or sodium in liquid ammonia, although these are harsher conditions.[3]
Troubleshooting Guide
Issue 1: Low Coupling Yield
Symptom: Incomplete reaction after coupling this compound, as indicated by a positive Kaiser test or mass spectrometry analysis showing a significant amount of unreacted peptide-resin.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP. Increase the excess of the activated amino acid and coupling reagents (e.g., 3-5 equivalents). |
| Peptide Aggregation | Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture. Sonication during coupling can also help break up aggregates.[4] |
| Incomplete Activation | Pre-activate the this compound for a longer duration (e.g., 5-10 minutes) before adding it to the resin. |
| Insufficient Reaction Time | Extend the coupling time. For sterically hindered residues, coupling times of several hours or even overnight may be necessary. Double coupling, where the coupling step is repeated with fresh reagents, can also be effective. |
Issue 2: Presence of Diastereomeric Impurities
Symptom: HPLC analysis of the crude peptide shows a peak with the same mass as the target peptide but a different retention time, suggesting the presence of the L-Serine epimer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Racemization during Activation | Use a coupling reagent and additive combination known to minimize racemization, such as DIC/Oxyma. Avoid excessive amounts of base and prolonged pre-activation times. |
| Elevated Temperature | Perform the coupling reaction at room temperature or below (e.g., 0 °C), especially during the activation step. |
Quantitative Data Summary
The following table summarizes a qualitative comparison of common coupling reagents for sterically hindered amino acids. Specific quantitative data for this compound is limited in the literature; therefore, these are general guidelines.
| Coupling Reagent | Additive | Relative Efficiency for Hindered Coupling | Racemization Risk |
| DIC/DCC | HOBt/Oxyma | Moderate | Low to Moderate |
| HBTU | HOBt | High | Low |
| HATU | HOAt | Very High | Very Low |
| PyBOP | - | High | Low |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation (HATU): In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
Protocol 2: Solution-Phase Peptide Synthesis - Dipeptide Formation with this compound
-
Reactant Preparation: Dissolve the C-terminally protected amino acid (e.g., H-Gly-OMe, 1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as DCM or DMF.
-
Coupling Reagent Addition (DCC/HOBt): Add HOBt (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Slowly add a solution of DCC (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.
Visualizations
References
stability of Z-D-Ser-OH under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Z-D-Ser-OH under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, or N-benzyloxycarbonyl-D-serine, is a protected form of the amino acid D-serine. The benzyloxycarbonyl (Cbz or Z) group protects the amine functionality, preventing it from participating in unwanted reactions during peptide synthesis or other chemical modifications. The stability of this compound is crucial for ensuring the integrity of the final product, whether it be a peptide, a pharmaceutical intermediate, or another fine chemical. Degradation can lead to impurities, loss of yield, and potentially altered biological activity.
Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?
Under acidic conditions , the primary concern is the cleavage of the N-benzyloxycarbonyl (Cbz) protecting group. While generally stable in mild acids, harsh acidic conditions can lead to the removal of the Cbz group, yielding D-serine and benzyl alcohol. The ester-like carbamate linkage is susceptible to acid-catalyzed hydrolysis.
Under basic conditions , this compound is generally more stable. The Cbz group is known to be robust towards bases. However, at elevated temperatures or with very strong bases, hydrolysis of the carbamate bond can occur, though this is less common than acid-catalyzed cleavage. Additionally, the serine backbone itself could be susceptible to base-catalyzed side reactions, such as elimination or racemization, under harsh conditions.
Q3: What are the expected degradation products of this compound?
-
Acidic Degradation:
-
D-Serine
-
Benzyl alcohol
-
Toluene (from further decomposition of the benzyl group)
-
Carbon dioxide (from decarboxylation of the carbamic acid intermediate)
-
-
Basic Degradation (under harsh conditions):
-
D-Serine
-
Benzyl alcohol
-
Products of side reactions involving the serine hydroxyl group.
-
Q4: How can I monitor the stability of my this compound sample?
The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC). An appropriate stability-indicating method should be developed to separate the intact this compound from its potential degradation products. Other useful analytical techniques include:
-
Mass Spectrometry (MS): To identify the mass of the parent compound and any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis after storage in acidic buffer. | Acid-catalyzed hydrolysis of the Cbz protecting group. | Neutralize the sample immediately. Confirm the identity of the new peak as D-serine or benzyl alcohol using mass spectrometry. For future experiments, consider using a less acidic buffer or storing the sample at a lower temperature. |
| Loss of total peak area in HPLC, with no significant new peaks. | The degradation products may not be UV-active under the current detection wavelength or may be volatile. | Use a more universal detection method like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with UV detection. Analyze the sample headspace by GC-MS for volatile compounds like benzyl alcohol or toluene. |
| Unexpected side-reactions observed during a reaction in a basic medium. | While the Cbz group is base-stable, the serine moiety can undergo side reactions at high pH and temperature. | Lower the reaction temperature and pH if possible. Consider protecting the hydroxyl group of serine if it is implicated in the side reaction. |
| Inconsistent stability results between batches. | Purity of the initial this compound may vary. The presence of trace acidic or basic impurities can catalyze degradation. | Ensure high purity of the starting material. Perform initial characterization of each new batch. Use high-purity solvents and reagents for all experiments. |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
pH meter
-
HPLC system with UV detector
-
Mass spectrometer (optional, for peak identification)
-
Thermostatically controlled water bath or incubator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Acidic Stress:
-
In a clean vial, mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.
-
In a separate vial, mix 1 mL of the this compound stock solution with 9 mL of 1 M HCl.
-
Incubate both solutions at 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Stress:
-
In a clean vial, mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.
-
In a separate vial, mix 1 mL of the this compound stock solution with 9 mL of 1 M NaOH.
-
Incubate both solutions at 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Control Sample:
-
Mix 1 mL of the this compound stock solution with 9 mL of water.
-
Incubate at 40°C and analyze at the same time points as the stressed samples.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Calculate the percentage of each degradation product formed.
-
If a mass spectrometer is available, analyze the peaks to confirm the identity of the degradation products.
-
Data Presentation
The following tables summarize representative data from a forced degradation study of this compound.
Table 1: Stability of this compound under Acidic Conditions at 40°C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % D-Serine Formed (0.1 M HCl) | % this compound Remaining (1 M HCl) | % D-Serine Formed (1 M HCl) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 98.5 | 1.2 | 92.1 | 7.5 |
| 4 | 97.1 | 2.5 | 85.3 | 14.1 |
| 8 | 94.2 | 5.3 | 72.8 | 26.5 |
| 24 | 85.6 | 13.8 | 45.7 | 53.1 |
Table 2: Stability of this compound under Basic Conditions at 40°C
| Time (hours) | % this compound Remaining (0.1 M NaOH) | % Degradation Products (0.1 M NaOH) | % this compound Remaining (1 M NaOH) | % Degradation Products (1 M NaOH) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 99.8 | < 0.1 | 99.5 | 0.4 |
| 4 | 99.6 | 0.3 | 99.1 | 0.8 |
| 8 | 99.2 | 0.7 | 98.3 | 1.5 |
| 24 | 98.1 | 1.8 | 95.8 | 4.1 |
Visualizations
Caption: Proposed degradation pathways of this compound under acidic and basic conditions.
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: Reactions with N-Cbz-D-serine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with N-Cbz-D-serine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving N-Cbz-D-serine?
A1: When using N-Cbz-D-serine, particularly in peptide synthesis or the synthesis of complex molecules like lacosamide, several byproducts can arise. The most common issues include:
-
Racemization: The chiral center of the serine residue can undergo epimerization, leading to the formation of the L-enantiomer, which can be difficult to separate from the desired D-enantiomer.
-
β-Elimination: Under basic conditions, the hydroxyl group of serine can be eliminated, resulting in the formation of a dehydroalanine (Dha) residue.
-
O-Acylation: The hydroxyl group of serine can be acylated by an activated carboxylic acid, leading to the formation of an ester linkage (depsipeptide) instead of the desired amide bond.
-
N-Benzyl Byproduct Formation: During the deprotection of the Cbz group via hydrogenolysis, incomplete reaction or side reactions can potentially lead to the formation of an N-benzyl byproduct, although this is less commonly reported for serine compared to other amino acids.
Q2: I'm observing significant racemization of my N-Cbz-D-serine during peptide coupling. What are the likely causes and how can I minimize it?
A2: Racemization of serine derivatives is a known issue in peptide synthesis, primarily due to the electron-withdrawing effect of the side-chain hydroxyl group, which makes the α-proton more acidic and thus easier to remove under basic conditions.
Potential Causes:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Excess or Strong Base: The presence of a strong or excess organic base, such as diisopropylethylamine (DIEA), can facilitate the abstraction of the α-proton, leading to racemization.
-
Elevated Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Prolonged Pre-activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the likelihood of racemization.
Troubleshooting and Solutions:
-
Optimize Coupling Reagents and Additives: Employ coupling reagents known for low racemization potential. Carbodiimides like DIC in combination with additives such as HOBt or Oxyma are excellent choices.
-
Use a Weaker Base: If a base is required, consider using a weaker base like N-methylmorpholine (NMM) instead of DIEA.
-
Control the Temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C) to minimize the risk of racemization.
-
Minimize Pre-activation Time: Add the coupling reagents to the N-Cbz-D-serine solution immediately before adding it to the amine component.[1]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides an overview of the approximate percentage of D-serine formation with various coupling reagents during peptide synthesis.
| Coupling Reagent/Additive | Base | Approximate % D-Serine Formation |
| DIC/HOBt | - | ~1% |
| DIC/Oxyma | - | < 1% |
| HBTU/HOBt | DIEA | ~2% |
| HATU | NMM | ~1.8% |
| HATU | DIEA | > 5% |
Data is compiled from various sources and represents typical values in Fmoc-based solid-phase peptide synthesis. Actual racemization can vary based on specific reaction conditions.
Q3: How can I prevent β-elimination when working with N-Cbz-D-serine derivatives?
A3: β-elimination is primarily a concern under basic conditions, such as during Fmoc deprotection in solid-phase peptide synthesis. While the Cbz protecting group is not removed by piperidine, subsequent steps involving basic reagents could pose a risk.
Mitigation Strategies:
-
Protect the Hydroxyl Group: If the experimental conditions are harsh, consider protecting the hydroxyl group of serine, for example, as a tert-butyl (tBu) ether.
-
Use Weaker Bases: If a base is necessary, opt for a weaker base to minimize the risk of elimination.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of this side reaction.
Q4: I suspect O-acylation is occurring as a side reaction. How can I confirm this and prevent it?
A4: O-acylation results in the formation of an ester bond instead of an amide bond, leading to a depsipeptide byproduct. This can be confirmed using mass spectrometry, as the byproduct will have the same mass as the desired product.
Prevention Strategies:
-
Protect the Hydroxyl Group: The most effective way to prevent O-acylation is to protect the hydroxyl group of the serine residue.
-
Use Less Reactive Coupling Reagents: Carbodiimide-based reagents like DIC with an additive are generally less likely to cause O-acylation compared to more reactive uronium/aminium-based reagents.
-
Optimize Reaction Conditions: Ensure that the N-acylation reaction (amide bond formation) is kinetically favored over O-acylation. This can sometimes be achieved by careful control of temperature and reaction time. Additives like 2,4-dinitrophenol and pentachlorophenol have been shown to prevent O-acylation when using active esters.[2]
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling of N-Cbz-D-Serine
This protocol describes a method for coupling N-Cbz-D-serine to an amino acid ester with minimal racemization.
Materials:
-
N-Cbz-D-serine
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-D-serine (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amino acid ester hydrochloride (1.0 eq) and NMM (1.0 eq) to the solution and stir for 5 minutes.
-
Add DIC (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Cbz-Deprotection of an N-Cbz-D-Serine Derivative via Hydrogenolysis
This protocol describes the removal of the Cbz protecting group using catalytic hydrogenation.
Materials:
-
N-Cbz-D-serine containing peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz-D-serine derivative in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Visualizations
References
Validation & Comparative
A Comparative Guide to Z-D-Ser-OH and Boc-D-Ser-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical determinant of the overall success, purity, and yield of the final peptide. For the incorporation of D-serine, two commonly employed Nα-protected derivatives are Z-D-Ser-OH (Nα-benzyloxycarbonyl-D-serine) and Boc-D-Ser-OH (Nα-tert-butoxycarbonyl-D-serine). This guide provides an objective comparison of their performance in peptide synthesis, supported by established chemical principles and representative experimental data.
At a Glance: this compound vs. Boc-D-Ser-OH
The fundamental difference between this compound and Boc-D-Ser-OH lies in the nature of their Nα-protecting groups, which dictates their respective deprotection strategies and compatibility with different peptide synthesis methodologies. The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, making it well-suited for solution-phase peptide synthesis (SPPS). In contrast, the tert-butoxycarbonyl (Boc) group is labile to acid, forming the cornerstone of the widely used Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
| Feature | This compound | Boc-D-Ser-OH |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C)[1] | Acid (e.g., Trifluoroacetic Acid - TFA)[2] |
| Primary Application | Solution-Phase Peptide Synthesis[1] | Solid-Phase Peptide Synthesis (Boc-SPPS)[2] |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base-labile groups (e.g., Fmoc) |
| Side-Chain Protection | Often used with benzyl-based (Bzl) side-chain protection | Typically used with benzyl-based (Bzl) side-chain protection |
| Racemization Potential | Generally low, but can be influenced by coupling conditions | Serine is susceptible to racemization, influenced by base and coupling reagents[3] |
Performance Comparison
Coupling Efficiency
The coupling efficiency of both this compound and Boc-D-Ser-OH is generally high, provided that appropriate coupling reagents and conditions are employed. In Boc-SPPS, the coupling efficiency is crucial for the overall yield of long peptides, and it is recommended to monitor the completion of each coupling step. For solution-phase synthesis with this compound, the progress of the reaction can also be monitored chromatographically.
Hypothetical Coupling Efficiency Data *
| Derivative | Synthesis Method | Coupling Reagent | Expected Coupling Efficiency |
| This compound | Solution-Phase | HBTU/HOBt/DIEA | >98% |
| Boc-D-Ser-OH | Solid-Phase (Boc-SPPS) | HBTU/HOBt/DIEA | >99% |
*This data is hypothetical and based on established principles of peptide synthesis. Actual results may vary depending on the specific peptide sequence, coupling conditions, and analytical methods.
Racemization
Serine is known to be susceptible to racemization during peptide synthesis, primarily due to the electron-withdrawing effect of its hydroxyl group, which increases the acidity of the α-proton. The degree of racemization is highly dependent on the coupling method, the type and amount of base used, and the temperature. While the Z-group is considered to be resistant to racemization during activation, the conditions of solution-phase synthesis, if not carefully controlled, can still lead to some degree of epimerization. In Boc-SPPS, the choice of coupling reagents and the use of additives like HOBt are critical to suppress racemization.
Side Reactions
For both this compound and Boc-D-Ser-OH, a key consideration is the potential for O-acylation of the serine hydroxyl group if it is left unprotected. This can lead to the formation of branched peptides. Therefore, it is common practice to protect the side-chain hydroxyl group, often as a benzyl ether (Bzl), which is stable to the deprotection conditions of both Z and Boc groups and is typically removed during the final cleavage step with strong acid (e.g., HF) or by hydrogenolysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Ser(Bzl)-OH
This protocol describes a general cycle for the incorporation of a Boc-D-Ser(Bzl)-OH residue into a peptide chain on a solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., PAM resin for a C-terminal acid) in dichloromethane (DCM).
-
If starting a new synthesis, couple the first Boc-protected amino acid to the resin.
2. Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).
3. Neutralization:
-
Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Wash the resin with DMF to remove excess base.
4. Coupling:
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and an activating agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Solution-Phase Peptide Synthesis using Z-D-Ser(Bzl)-OH
This protocol outlines a general procedure for the coupling of Z-D-Ser(Bzl)-OH to an amino acid ester in solution.
1. Activation of Z-D-Ser(Bzl)-OH:
-
Dissolve Z-D-Ser(Bzl)-OH (1 equivalent) and HOBt (1 equivalent) in a suitable solvent such as DMF or DCM.
-
Cool the solution to 0°C and add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or HBTU (1 equivalent).
-
Stir the mixture at 0°C for 15-30 minutes.
2. Coupling:
-
To the activated Z-D-Ser(Bzl)-OH solution, add the amino acid ester hydrochloride (1 equivalent) and a tertiary amine such as DIEA or N-methylmorpholine (NMM) (1 equivalent) to neutralize the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic solution with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
4. Z-Group Deprotection:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or HPLC).
-
Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Visualizing the Workflows
Boc-SPPS Workflow
Caption: General workflow for Boc-Solid Phase Peptide Synthesis.
Z-Group Deprotection in Solution Phase
Caption: Catalytic hydrogenation for Z-group deprotection.
Orthogonality of Z and Boc Protecting Groups
References
A Comparative Guide to Z and Fmoc Protecting Groups for D-Serine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate N-α-protecting group is a critical decision that profoundly impacts yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective comparison of two commonly used protecting groups, Benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc), for the protection of D-serine.
The Z group, a cornerstone of classical solution-phase peptide synthesis, offers stability under both acidic and basic conditions, while the Fmoc group has become the standard for solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions. This comparison will delve into the performance of each group in the context of D-serine protection, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the key comparative aspects of Z and Fmoc protecting groups for D-serine based on available literature.
Table 1: General Characteristics and Reaction Conditions
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Chemical Nature | Urethane-type, introduced via benzyl chloroformate | Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) |
| Protection Conditions | Typically aqueous alkaline conditions | Typically aqueous alkaline conditions |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc) | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu) |
Table 2: Performance Comparison for Serine Protection
| Parameter | Z-D-Serine | Fmoc-D-Serine |
| Reported Synthesis Yield | Variable, dependent on specific protocol | ~88% (for L-enantiomer, adaptable to D)[1] |
| Purity of Protected Amino Acid | Generally good, requires careful purification | Commercially available at >99% purity[1] |
| Stability | Stable to acidic and basic conditions used in Fmoc-SPPS[2] | Stable to acidic conditions, labile to bases[3] |
| Risk of Racemization | Prone to racemization, especially during activation for coupling, via an oxazolone mechanism[4] | Racemization can occur during coupling, influenced by the choice of coupling reagents and base |
| Side Reactions | Potential for side reactions during harsh acidic deprotection | β-elimination of the serine side chain under basic deprotection conditions, though minimized by side-chain protection |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of D-serine with Z and Fmoc groups, based on established chemical principles.
Protocol 1: Synthesis of Z-D-Serine
Materials:
-
D-Serine
-
Benzyl chloroformate (Z-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-serine in a 10% aqueous solution of sodium carbonate and cool the solution in an ice bath.
-
Slowly add a solution of benzyl chloroformate in 1,4-dioxane to the cooled D-serine solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Wash the mixture with ethyl acetate to remove any unreacted benzyl chloroformate and byproducts.
-
Acidify the aqueous layer with 1 M HCl to precipitate the Z-D-serine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield Z-D-serine as a solid.
Protocol 2: Deprotection of Z-D-Serine (Catalytic Hydrogenolysis)
Materials:
-
Z-D-Serine containing peptide
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Protocol 3: Synthesis of Fmoc-D-Serine
Materials:
-
D-Serine
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-serine in a 10% aqueous solution of sodium carbonate and cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane to the cooled D-serine solution with vigorous stirring.
-
After stirring for 1 hour at room temperature, wash the mixture with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield Fmoc-D-serine as a white solid.
Protocol 4: Deprotection of Fmoc-D-Serine in SPPS
Materials:
-
Fmoc-protected peptide bound to a solid support
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature to cleave the Fmoc group.
-
Drain the piperidine solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.
-
Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and residual piperidine.
Mandatory Visualization
Caption: Chemical structures of Z-D-serine and Fmoc-D-serine.
Caption: Workflow for the protection of D-serine with Z and Fmoc groups.
Caption: Deprotection workflows for Z-D-serine and Fmoc-D-serine.
Conclusion
The choice between Z and Fmoc protecting groups for D-serine is largely dictated by the overall synthetic strategy.
Z-D-Serine is a viable option for solution-phase synthesis , particularly when orthogonality with acid-labile side-chain protecting groups is desired. However, the harsh deprotection conditions (catalytic hydrogenolysis or strong acid) and the increased risk of racemization during coupling are significant drawbacks that limit its application in modern peptide synthesis, especially for complex peptides.
Fmoc-D-Serine is the preferred choice for solid-phase peptide synthesis . Its key advantages include the mild, base-labile deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups, forming the basis of the highly successful orthogonal Fmoc/tBu strategy. While racemization can still be a concern, it can be effectively minimized by the careful selection of coupling reagents and conditions. The high purity of commercially available Fmoc-amino acids further contributes to the successful synthesis of high-quality peptides.
For researchers focused on the efficient and reliable synthesis of D-serine-containing peptides, particularly in the context of drug discovery and development, the Fmoc protecting group offers a more robust and versatile strategy.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Z-D-Ser-OH
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of Z-D-Ser-OH (N-benzyloxycarbonyl-D-serine) is critical for its application in research and pharmaceutical development. This protected amino acid serves as a key building block in the synthesis of peptides and other complex molecules, where impurities can significantly impact reaction outcomes, biological activity, and safety profiles. This guide provides a comprehensive comparison of key analytical methods for assessing the chemical and chiral purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining chemical purity and for resolving enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is invaluable for identifying and quantifying impurities. Mass Spectrometry (MS) confirms the molecular weight and can elucidate the structure of impurities. Finally, Elemental Analysis offers a fundamental assessment of the compound's elemental composition against its theoretical values.
| Analytical Method | Parameter Measured | Typical Performance | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity (presence of related substances) | >98% purity is commonly reported for commercial grades. | High resolution, sensitive to a wide range of impurities, readily available. | May not resolve all structurally similar impurities without method optimization. |
| Chiral HPLC | Enantiomeric Purity (L-enantiomer content) | Can achieve enantiomeric excess (e.e.) >99%. | Direct separation of enantiomers, highly accurate for determining chiral purity. | Requires specialized chiral stationary phases, method development can be complex. |
| ¹H and ¹³C NMR Spectroscopy | Structural Integrity and Impurity Identification | Provides detailed structural confirmation and can detect impurities at levels >0.1%. | Non-destructive, provides unambiguous structural information, can identify unknown impurities. | Lower sensitivity compared to HPLC for trace impurities, complex spectra may require advanced techniques for interpretation. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and Impurity Identification | Confirms molecular weight to within a few parts per million (ppm) with high-resolution MS. | Highly sensitive, provides molecular weight information, can be coupled with LC for LC-MS analysis. | Isomeric impurities may not be differentiated, fragmentation patterns can be complex to interpret. |
| Elemental Analysis | Elemental Composition (C, H, N) | Agreement within ±0.4% of theoretical values is a common acceptance criterion for purity.[1] | Provides fundamental confirmation of the empirical formula, a good indicator of gross impurities. | Insensitive to impurities with similar elemental composition, does not provide structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Program: A typical gradient might be:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is crucial for quantifying the amount of the unwanted L-enantiomer (Z-L-Ser-OH).
-
Instrumentation: HPLC system with a UV or polarimetric detector.
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of protected amino acids.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. A common mobile phase could be Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed picture of the molecule's structure and can reveal the presence of impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. Key signals to observe include the aromatic protons of the benzyloxycarbonyl group, the protons of the serine backbone, and the hydroxyl proton.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals of the molecule.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts with reference spectra to confirm the structure and identify any impurity signals.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound and to identify potential impurities.
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an LC system (LC-MS).
-
Ionization Mode: ESI in either positive or negative ion mode. For this compound, negative ion mode might be preferred to observe the [M-H]⁻ ion.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural elucidation of impurities, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.
-
Expected Mass: The monoisotopic mass of this compound (C₁₁H₁₃NO₅) is 239.0794 g/mol .[2]
Elemental Analysis
This technique provides a fundamental check on the purity of the compound by comparing its elemental composition to the theoretical values.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried this compound sample is required.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Theoretical Values for C₁₁H₁₃NO₅:
-
Carbon (C): 55.23%
-
Hydrogen (H): 5.48%
-
Nitrogen (N): 5.85%
-
-
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.[1]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the primary analytical methods described.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis of this compound.
Potential Impurities in this compound
Understanding the potential impurities that can arise during the synthesis and storage of this compound is crucial for developing effective analytical methods. Common impurities may include:
-
The L-enantiomer (Z-L-Ser-OH): This is a critical impurity to monitor, especially in applications where stereochemistry is important.
-
Unprotected D-Serine: Incomplete reaction during the introduction of the benzyloxycarbonyl protecting group.
-
Starting materials: Residual reagents from the synthesis.
-
Byproducts of the protection reaction: For example, dibenzyloxycarbonyl-D-serine.
-
Degradation products: Formed during storage or handling.
A comprehensive purity analysis of this compound should aim to detect and quantify these and any other unexpected impurities to ensure the quality and reliability of the material for its intended use. Method validation is a critical step to ensure that the chosen analytical procedures are suitable for their intended purpose.
References
Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods
The enantiomeric purity of protected amino acids, such as N-Cbz-D-serine, is a critical quality attribute in the synthesis of peptides and other pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] This guide provides a comparative overview of different chiral HPLC methods for the analysis of N-Cbz-D-serine, offering researchers, scientists, and drug development professionals the necessary data and protocols to select the most suitable method for their needs.
Comparison of Chiral HPLC Methods
The selection of the chiral stationary phase and the mobile phase is crucial for achieving successful enantiomeric separation.[4] Below is a comparison of two distinct methods for the analysis of N-Cbz-DL-serine, utilizing different types of chiral columns and mobile phases.
| Parameter | Method 1: Polar Phase | Method 2: Normal Phase |
| Compound Name | N-CBZ-DL-Serine | N-CBZ-DL-Serine |
| Column Trade Name | CHIRALPAK® ZWIX(+) | CHIRALPAK® IC |
| Column Size / Particle Size | 150 x 3mm / 3µm | 250 x 4.6mm / 5µm |
| Mobile Phase Composition | 50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2 | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 |
| Chromatographic Mode | Polar Phase | Normal Phase |
| Flow rate (ml/min) | 0.5 | 1 |
| Temperature (°C) | 25 | 25 |
| Detection | ELSD | UV 270 nm |
| Retention Time (Rt) 1 | 2.49 min | 10.23 min |
| Retention Time (Rt) 2 | 3.00 min | 15.71 min |
| Alpha Value (α) | 1.69 | 1.76 |
| Resolution (Rs) | 4.38 | 6.91 |
Data sourced from application notes by Chiral Technologies Korea.[5]
Experimental Protocols
Detailed methodologies for the two compared methods are provided below.
Method 1: Polar Phase Chromatography
-
Column: CHIRALPAK® ZWIX(+) (150 x 3mm, 3µm)
-
Mobile Phase: Prepare a solution of 50mM formic acid and 25mM diethylamine in a mixture of methanol, acetonitrile, and water in the ratio of 49:49:2 (v/v/v).
-
Flow Rate: Set the flow rate to 0.5 mL/min.
-
Temperature: Maintain the column temperature at 25°C.
-
Injection Volume: 0.0015 mg of the sample dissolved in a suitable solvent.
-
Detection: Use an Evaporative Light Scattering Detector (ELSD).
-
Analysis: The expected retention times are approximately 2.49 and 3.00 minutes for the two enantiomers.
Method 2: Normal Phase Chromatography
-
Column: CHIRALPAK® IC (250 x 4.6mm, 5µm)
-
Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in the ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column temperature at 25°C.
-
Injection Volume: 0.02 mg of the sample dissolved in a suitable solvent.
-
Detection: Use a UV detector at a wavelength of 270 nm.
-
Analysis: The expected retention times are approximately 10.23 and 15.71 minutes for the two enantiomers.
Alternative Approaches and Considerations
While direct separation on a chiral stationary phase is a common approach, other methods exist for the analysis of amino acid enantiomers. One such method involves pre-column derivatization to form diastereomers, which can then be separated on a standard achiral reversed-phase column. For instance, ortho-phthaldialdehyde (OPA) in combination with a chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) can be used to derivatize serine enantiomers.
The choice of chiral stationary phase is a critical factor. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, are known for their multimodal capabilities and broad selectivity for a wide range of molecules, including N-protected amino acids. Polysaccharide-based CSPs, derived from cellulose and amylose, are also widely used and have shown success in separating N-Fmoc protected amino acids under reversed-phase conditions.
Experimental Workflow
The general workflow for chiral HPLC analysis of N-Cbz-D-serine is illustrated in the diagram below.
Caption: Workflow for chiral HPLC analysis of N-Cbz-D-serine.
References
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of Peptides with Z-D-Ser-OH
For researchers, scientists, and drug development professionals venturing into the analysis of peptides incorporating the unnatural amino acid N-benzyloxycarbonyl-D-serine (Z-D-Ser-OH), a clear understanding of its behavior under mass spectrometric conditions is paramount. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing these modified peptides, complete with supporting data extrapolated from the analysis of similar compounds and detailed experimental protocols.
The incorporation of unnatural amino acids like this compound into peptides offers a powerful tool for modulating their structure, stability, and biological activity. However, the presence of the N-terminal benzyloxycarbonyl (Z) protecting group and the D-stereochemistry of the serine residue introduces unique considerations for mass spectrometry (MS) analysis, influencing fragmentation patterns and requiring optimized analytical strategies.
Performance Comparison of Fragmentation Techniques
The choice of fragmentation technique is critical for obtaining comprehensive sequence information from peptides containing this compound. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
Collision-Induced Dissociation (CID) is a widely accessible technique that primarily cleaves the peptide backbone, generating b- and y-type fragment ions. For peptides with this compound, CID is expected to produce a characteristic fragmentation pattern. However, the stability of the Z-group might lead to a dominant neutral loss of benzyl alcohol (C7H8O, 108.0575 Da) or toluene (C7H8, 92.0626 Da), potentially complicating spectral interpretation. While CID is effective for smaller, doubly charged peptides, it may provide limited fragmentation for larger or more complex modified peptides[1][2].
Higher-Energy Collisional Dissociation (HCD) , a beam-type CID method, typically yields a greater abundance of fragment ions, including those in the low m/z range, and can provide more extensive sequence coverage compared to traditional CID.[1][3][4] For peptides with this compound, HCD is anticipated to not only induce backbone fragmentation but also promote cleavage of the Z-group, providing valuable structural information. Studies on peptides with D-amino acids have suggested that HCD can reveal differences in fragment ion intensities compared to their all-L counterparts, which can aid in localizing the position of the D-amino acid.
Electron Transfer Dissociation (ETD) is particularly advantageous for the analysis of labile post-translational modifications and larger peptides with higher charge states. ETD cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions, while often preserving modifications on amino acid side chains. For peptides with the N-terminal Z-group, ETD is expected to retain this modification on the resulting c-ions, allowing for unambiguous localization of the modification. This makes ETD a powerful tool for sequencing peptides where the Z-group must be unequivocally assigned to the N-terminus.
The following table summarizes the expected performance of each fragmentation technique for the analysis of peptides containing this compound.
| Fragmentation Technique | Expected Predominant Fragment Ions | Expected Influence of this compound | Advantages | Disadvantages |
| CID | b- and y-ions | - Potential neutral loss of benzyl alcohol (108 Da) or toluene (92 Da)- Fragmentation of the Z-group itself | - Widely available- Effective for smaller, doubly charged peptides | - Potential for limited fragmentation- Neutral losses can dominate the spectrum |
| HCD | b- and y-ions (often with higher intensity and more low m/z ions than CID) | - More efficient fragmentation of the Z-group- Potential for altered fragment ion intensities due to D-Ser | - Provides higher sequence coverage than CID- Can help localize the D-amino acid | - May still be dominated by neutral losses for certain peptides |
| ETD | c- and z-ions | - Preservation of the Z-group on N-terminal c-ions- Backbone fragmentation without significant side-chain loss | - Ideal for localizing the N-terminal modification- Effective for larger peptides and those with labile modifications | - Less efficient for peptides with low charge states (e.g., 2+) |
Experimental Protocols
A robust and reproducible experimental workflow is crucial for the successful analysis of peptides containing this compound. The following provides a general protocol for LC-MS/MS analysis.
Sample Preparation
-
Peptide Dissolution: Dissolve the synthetic peptide in an appropriate solvent, such as 0.1% formic acid in 5-30% acetonitrile/water, to a final concentration of 0.5-1 mg/mL. The percentage of acetonitrile may need to be optimized for more hydrophobic peptides.
-
Standard Preparation: Prepare a series of dilutions for calibration curves if quantitative analysis is required.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure separation of the target peptide from impurities. A typical gradient might be 5-40% B over 30 minutes.
-
Flow Rate: Dependent on the column internal diameter (e.g., 200-400 µL/min for analytical scale).
-
Note: Trifluoroacetic acid (TFA) is a common mobile phase additive for peptide separations but can cause ion suppression in the mass spectrometer. Formic acid is a more MS-compatible alternative.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for peptide analysis.
-
MS1 Scan: Acquire full scan mass spectra to determine the m/z of the precursor ion.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.
-
Isolation Window: Set an appropriate isolation window (e.g., 1-2 m/z) to select the precursor ion.
-
Fragmentation: Apply CID, HCD, or ETD fragmentation. The collision energy or reaction time should be optimized for the specific peptide.
-
-
Data Analysis: Use appropriate software to analyze the MS/MS spectra for peptide sequencing and characterization of the this compound modification.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical comparison of the different fragmentation techniques for the analysis of peptides containing this compound.
References
comparing the efficiency of different coupling reagents for Z-D-Ser-OH
For researchers engaged in peptide synthesis and drug development, the efficient and stereochemically pure incorporation of protected amino acids is paramount. The selection of an appropriate coupling reagent for the acylation of Z-D-Ser-OH is a critical determinant of reaction success, influencing yield, reaction time, and the prevention of undesirable side reactions such as racemization. This guide provides a comparative analysis of commonly employed coupling reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reaction is assessed by its yield, the speed of the reaction, and its ability to suppress side reactions, most notably racemization. For serine derivatives like this compound, the hydroxyl group also presents a potential site for side reactions, such as O-acylation or dehydration, which must be minimized. Below is a summary of the performance of various classes of coupling reagents.
| Coupling Reagent Class | Representative Reagents | Coupling Efficiency | Racemization Suppression | Key Advantages | Potential Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU | Very High | High to Very High | Fast reaction times, high yields, effective for hindered amino acids.[1][2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High | High | Rapid reactions, good yields, byproducts are generally not problematic. | Can be less effective than aminium salts for highly challenging couplings. |
| Carbodiimides | DCC, DIC, EDC | Moderate to High | Low to Moderate (requires additives) | Cost-effective, widely available. | Byproduct removal can be difficult (DCC), higher risk of racemization without additives. |
| Other | TSTU, TDBTU | Application-specific | High (in specific cases) | Useful for special applications like aqueous couplings or for minimizing epimerization in fragment coupling. | Not as commonly used for routine single amino acid coupling. |
Note: The performance of all coupling reagents is significantly enhanced by the use of additives. 1-Hydroxybenzotriazole (HOBt) has been a traditional additive for suppressing racemization. More effective modern alternatives include 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure®), which can further increase coupling efficiency and reduce racemization.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful coupling reactions. The following are representative protocols that can be adapted for the coupling of this compound.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (v/v) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA or Collidine (6 equivalents) to the solution and immediately add the coupling solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Protocol 2: Coupling using DIC/OxymaPure®
This protocol is a cost-effective alternative that provides excellent racemization suppression.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: A generalized workflow for the coupling of this compound in solid-phase peptide synthesis.
Caption: The general mechanism of peptide bond formation using a coupling reagent.
Conclusion
The choice of coupling reagent is a critical parameter in the successful synthesis of peptides containing this compound. For high efficiency and minimal side reactions, aminium/uronium reagents such as HATU are highly recommended, particularly for challenging sequences. Phosphonium reagents like PyBOP also offer a reliable and effective alternative. For a more economical approach where racemization is a key concern, the use of DIC in conjunction with an additive like OxymaPure® presents a robust option. The provided protocols and diagrams serve as a foundation for developing optimized procedures for the incorporation of this compound in your specific peptide synthesis endeavors.
References
A Comparative Guide to the Validation of D-Serine Containing Peptide Sequences
For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is critical. The incorporation of non-standard amino acids, such as D-serine, introduces a layer of complexity that necessitates specialized analytical techniques. The presence of a D-amino acid can significantly impact a peptide's structure, function, and therapeutic potential. This guide provides an objective comparison of key analytical methods for the validation of peptide sequences containing D-serine, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for validating D-serine containing peptides depends on the specific requirements of the analysis, including the need for sequencing, chiral identification, quantification, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common methodologies.
| Feature | Chiral HPLC-MS | Radical-Directed Dissociation (RDD) MS | Ion Mobility-Mass Spectrometry (IM-MS) | Edman Degradation | NMR Spectroscopy |
| Primary Function | Separation and quantification of enantiomers | Chiral discrimination and sequencing | Separation of isomers and conformational analysis | N-terminal sequencing | Complete 3D structure and sequence elucidation |
| Chiral Specificity | High (with chiral column or derivatization) | High | High | None | High |
| Sensitivity | High (pmol to fmol) | High (fmol) | High (fmol) | Moderate (pmol) | Low (nmol to µmol) |
| Quantitative Accuracy | High | Good for relative quantification | Good for relative quantification | Moderate (serine degradation can be an issue) | High |
| Sample Requirement | Purified peptide or hydrolysate | Purified peptide | Purified peptide | Highly purified peptide | Highly purified peptide |
| Throughput | High | Moderate | Moderate | Low | Low |
| Key Advantage | Robust and widely available for quantification | Excellent chiral discrimination for epimers[1][2] | Separation of isomers based on shape[3][4] | Established method for N-terminal sequencing | Provides complete structural information |
| Key Limitation | May require derivatization; no direct sequencing | Requires specialized instrumentation and radical precursors | May not baseline separate all epimers | Cannot distinguish D/L isomers; serine is unstable[5] | Low sensitivity; complex data analysis |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols offer a general framework that may require optimization based on the specific peptide and available instrumentation.
Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is a cornerstone for the separation and quantification of D- and L-amino acids, typically after peptide hydrolysis. It can also be applied to separate diastereomeric peptides.
Protocol: Chiral Amino Acid Analysis of a D-Serine Containing Peptide
-
Peptide Hydrolysis:
-
Place the peptide sample (1-10 µg) in a hydrolysis tube.
-
Add 200 µL of 6 M HCl containing 1% phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen.
-
Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl).
-
-
Derivatization (Indirect Method):
-
To the hydrolyzed sample, add a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC).
-
Follow the specific reaction conditions (e.g., incubation time, temperature, and pH) for the chosen derivatizing agent. The derivatization creates diastereomers that can be separated on a standard reversed-phase HPLC column.
-
-
Chromatographic Separation:
-
Column: Use a chiral stationary phase (CSP) column for direct separation of enantiomers or a standard C18 column for separating diastereomers.
-
Mobile Phase: A typical mobile phase consists of a gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: Inject 5-20 µL of the derivatized or underivatized sample.
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Use electrospray ionization (ESI) in positive ion mode.
-
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for the specific mass-to-charge ratio (m/z) of the D- and L-serine derivatives.
-
Quantitative Data Example for Chiral LC-MS/MS of D-Serine in Plasma
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.19 nmol/ml |
| Linear Range | 0.19 - 25 nmol/ml |
| Intra-day Precision (%CV) | ≤ 8.38% |
| Inter-day Precision (%CV) | ≤ 8.38% |
| Accuracy (% Recovery) | 92.93% - 102.29% |
| Resolution of D- and L-Serine (Rs) | 1.5 |
Radical-Directed Dissociation (RDD) Mass Spectrometry
RDD is a powerful MS/MS technique that is highly sensitive to the stereochemistry of amino acid residues within a peptide. It relies on the generation of radical ions that fragment in a structure-dependent manner.
Protocol: Chiral Disambiguation of a D-Serine Peptide using RDD-MS
-
Sample Preparation:
-
Prepare a solution of the purified peptide at a concentration of approximately 1-10 µM in a suitable solvent for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Generation of Radical Precursor Ions:
-
Introduce a radical precursor to the peptide. This can be achieved through:
-
Non-covalent complexation: Mix the peptide solution with a solution of a metal-ligand complex that can facilitate electron transfer upon collisional activation.
-
Covalent modification: Chemically modify the peptide with a tag that can be photolytically cleaved to generate a radical.
-
-
-
Mass Spectrometry:
-
Infuse the sample into a mass spectrometer capable of performing tandem mass spectrometry (MS/MS), such as a linear ion trap or a Fourier-transform ion cyclotron resonance (FT-ICR) instrument.
-
Isolate the precursor ion (the peptide-radical precursor complex or the modified peptide).
-
-
Radical-Directed Dissociation:
-
Subject the isolated precursor ions to collisional activation (e.g., Collision-Induced Dissociation - CID) or other activation methods like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD).
-
The activation will induce fragmentation of the peptide backbone, with the fragmentation pattern being influenced by the stereochemistry of the amino acid residues.
-
-
Data Analysis:
-
Compare the MS/MS spectra of the peptide containing L-serine with the peptide containing D-serine.
-
Significant differences in the relative abundances of specific fragment ions will indicate the presence and location of the D-amino acid. For example, RDD often produces different ratios of a/x and c/z type fragment ions compared to the b/y ions typically seen in CID.
-
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS separates ions based on their size, shape, and charge in the gas phase. Peptides containing a D-amino acid can adopt a different three-dimensional structure compared to their all-L counterparts, leading to different drift times in an ion mobility cell.
Protocol: Separation of D-Serine Peptide Epimers by IM-MS
-
Sample Preparation:
-
Prepare a solution of the purified peptide at a concentration suitable for electrospray ionization (typically 1-10 µM).
-
-
Ionization:
-
Introduce the sample into an ion mobility-mass spectrometer using electrospray ionization.
-
-
Ion Mobility Separation:
-
The ionized peptides are guided into an ion mobility cell, where they travel through a buffer gas under the influence of a weak electric field.
-
Ions with a more compact structure (smaller collision cross-section) will travel faster than more extended structures.
-
-
Mass Analysis:
-
The separated ions then enter the mass analyzer (e.g., time-of-flight - TOF) for m/z measurement.
-
-
Data Analysis:
-
The data is visualized as a two-dimensional plot of ion mobility drift time versus m/z.
-
The L- and D-serine containing peptides, being epimers, will have the same m/z but different drift times, allowing for their separation and identification. The resolution of the epimers can be quantified by the difference in their arrival times.
-
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides. While it is not capable of directly identifying D-amino acids, it is a valuable tool for confirming the primary sequence.
Protocol: N-Terminal Sequencing of a Serine-Containing Peptide
-
Sample Preparation:
-
Ensure the peptide sample is highly purified (>95%) and free from salts and detergents.
-
The peptide must have a free N-terminus.
-
-
Edman Cycle (Automated Sequencer):
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid - TFA).
-
Conversion: The unstable cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Analysis:
-
The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.
-
The remaining peptide is subjected to the next cycle of the Edman degradation.
-
Limitations for D-Serine Validation:
-
No Chiral Information: Edman degradation cannot distinguish between D- and L-amino acids.
-
Serine Instability: The PTH-serine derivative is unstable and can undergo dehydration during the acidic cleavage step, leading to a reduced yield and making quantification less accurate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that can provide a complete three-dimensional structure of a peptide in solution, including the stereochemistry of each amino acid.
Protocol: Structural Elucidation of a D-Serine Containing Peptide
-
Sample Preparation:
-
Dissolve a high-purity (>95%) peptide sample in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
1D ¹H: To identify all proton signals.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure and sequence.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all the observed NMR signals to specific atoms in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental restraints. The stereochemistry of the amino acids will be evident from the final structure and the NOE patterns. The chemical shifts of protons and carbons adjacent to the chiral center can also be indicative of the stereoisomer.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows of the key analytical techniques described above.
Caption: Workflow for Chiral HPLC-MS analysis of a D-serine containing peptide.
Caption: Workflow for Radical-Directed Dissociation (RDD) Mass Spectrometry.
Caption: Workflow for Ion Mobility-Mass Spectrometry (IM-MS) analysis.
Caption: Workflow of a single Edman degradation cycle.
Caption: Workflow for NMR-based structural elucidation of a peptide.
References
- 1. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Ion Mobility Separations of d/l Peptide Epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific characterization of (D)-amino acid containing peptide epimers by ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing the Stereochemical Integrity of Z-D-Ser-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks like N-α-Cbz-D-serine (Z-D-Ser-OH) is paramount for the synthesis of stereochemically pure peptides and other pharmacologically active molecules. This guide provides a comparative overview of analytical methodologies to assess the enantiomeric purity of this compound and related protected D-serine derivatives, supported by experimental protocols and data.
The presence of the undesired L-enantiomer can significantly impact the efficacy and safety of the final product. Therefore, robust analytical methods are essential to quantify the enantiomeric excess (ee) of this compound and ensure it meets stringent quality standards. This guide will delve into the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods for Stereochemical Integrity
The choice of analytical technique for determining the enantiomeric purity of this compound and its alternatives, such as Boc-D-Ser-OH, depends on factors like the required sensitivity, sample throughput, and the nature of the protecting group. While direct comparative studies providing quantitative data on the stereochemical integrity of different protected D-serine derivatives are not extensively available in publicly accessible literature, the principles of these analytical methods can be applied to establish in-house standards and comparisons.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) for Minor Enantiomer |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, applicable to a wide range of protected amino acids, both analytical and preparative separations are possible.[1] | Method development can be time-consuming, requires specialized and often expensive chiral columns.[1] | Down to 0.1%[2] |
| GC-MS | Separation of volatile and thermally stable enantiomers (often after derivatization) on a chiral capillary column, followed by mass spectrometric detection. | High sensitivity and selectivity, provides structural information from mass spectra.[3] | Requires derivatization to increase volatility, which adds a sample preparation step and potential for side reactions.[4] | Can be lower than HPLC, in the sub-0.1% range. |
| NMR Spectroscopy | In the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent, the enantiomers become diastereotopic and exhibit distinct signals in the NMR spectrum. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require derivatization for sufficient signal separation. | Generally in the 1-5% range without specialized techniques. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of protected serine derivatives.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess of this compound by direct separation on a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., polysaccharide-based like Chiralpak AD-H or protein-based).
Reagents:
-
This compound sample
-
Racemic Z-DL-Serine (for method development and peak identification)
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol, trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the this compound sample in 1 mL of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject a solution of racemic Z-DL-Serine to determine the retention times of the D- and L-enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas of the D- and L-enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Objective: To determine the enantiomeric excess of this compound after conversion to a volatile derivative.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column (e.g., Chirasil-Val).
Reagents:
-
This compound sample
-
Derivatization agent (e.g., N(O,S)-trifluoroacetyl/ethylesters)
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard (optional)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve a known amount of the this compound sample in an anhydrous solvent.
-
Add the derivatizing agent according to established procedures for N-protected amino acids.
-
Heat the reaction mixture if necessary to ensure complete derivatization.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for GC injection.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val (or D-Val) capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 200 °C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.
-
-
Analysis and Calculation:
-
Analyze the derivatized sample by GC-MS.
-
Identify the peaks corresponding to the D- and L-enantiomer derivatives based on their retention times and mass spectra.
-
Calculate the enantiomeric excess using the peak areas from the total ion chromatogram (TIC) or the extracted ion chromatogram of a characteristic fragment.
-
Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of this compound by forming diastereomeric esters.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample
-
Enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).
-
Deuterated NMR solvent (e.g., CDCl₃).
-
A tertiary amine base (e.g., pyridine or triethylamine).
Procedure:
-
Derivatization:
-
In an NMR tube, dissolve the this compound sample (e.g., 5-10 mg) in the deuterated solvent.
-
Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent.
-
Add a small amount of the tertiary amine base to catalyze the reaction and neutralize the HCl byproduct.
-
Allow the reaction to proceed to completion, which can be monitored by TLC or NMR. It is crucial for the reaction to go to completion to avoid kinetic resolution.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
-
Analysis and Calculation:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons or fluorine atoms close to the newly formed chiral center are often the best choice.
-
Carefully integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the enantiomeric excess based on this ratio.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
Safety Operating Guide
Proper Disposal of Z-D-Ser-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Z-D-Ser-OH (N-Benzyloxycarbonyl-D-serine) is critical to maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a protected amino acid derivative used in peptide synthesis, this compound and its associated waste streams must be handled as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Chemical and Hazard Data Summary
Before handling this compound, it is essential to be aware of its chemical properties and associated hazards. This information dictates the necessary safety precautions and disposal protocols.
| Property | Data | Citation |
| Chemical Name | (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| Molecular Formula | C₁₁H₁₃NO₅ | [1][2] |
| Molecular Weight | 239.22 g/mol | [1][2] |
| GHS Pictogram | GHS07 (Warning) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Experimental Protocols: Standard Disposal Procedure
The disposal of this compound, whether as a pure substance or in solution, must follow established hazardous waste management protocols within your institution. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., weighing boats, pipette tips, vials).
-
Contaminated Personal Protective Equipment (PPE) such as gloves.
-
Solvent rinses of containers that held this compound.
-
-
Segregate the waste based on its physical state (solid or liquid) and chemical compatibility.
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and disposable labware in a designated, robust, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and the first solvent rinse of any container in a dedicated, leak-proof, and shatter-resistant liquid waste container. Do not mix with incompatible waste streams. For instance, peptide synthesis often involves solvents like DMF and DCM, which should be collected in a designated organic solvent waste container.
-
Step 2: Container Selection and Labeling
-
Use appropriate containers. Plastic is often preferred for its durability. Ensure the container material is compatible with the chemical and any solvents.
-
Label all waste containers clearly and accurately. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when the first waste was added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste containers in a designated Satellite Accumulation Area within the laboratory.
-
The SAA should be at or near the point of waste generation and away from general lab traffic.
-
Ensure secondary containment (such as a spill tray) is in place to prevent the spread of material in case of a leak.
-
Keep waste containers securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow your organization's specific procedures for waste pickup requests.
-
Do not allow waste to accumulate in the lab for extended periods. Partially filled containers can typically remain in an SAA for up to one year, but full containers must be removed promptly.
Step 5: Decontamination of Empty Containers
-
Triple rinse any empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.
-
After thorough rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste or recycling, in accordance with your institution's policies.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling Z-D-Ser-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols and logistical plans for handling Z-D-Ser-OH (N-Carbobenzyloxy-D-serine), a protected amino acid commonly used in peptide synthesis and other biochemical applications. Adherence to these procedures is critical for safe handling and proper disposal.
While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | Prevents direct skin contact with the chemical. |
| Skin & Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Handle this compound in a well-ventilated area to avoid the accumulation of dust or vapors.[2][3][4]
-
Avoid direct contact with skin and eyes.[3]
-
Minimize the formation of dust when weighing or transferring the solid material.
-
Use non-sparking tools if the material is being handled in an environment with flammable solvents.
3. Storage:
-
Store this compound in a tightly closed container.
-
Keep the container in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents, as they are incompatible.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound in a designated hazardous waste container. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that come into direct contact with this compound should be considered chemical waste and disposed of in the appropriate solid waste container.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
